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Foundational

The Pharmacological Scaffold: Mechanism of Action of (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride in Sphingolipid Modulation

Executive Summary (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS 426844-45-3) is a highly specialized chiral building block. While not administered directly as a standalone active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS 426844-45-3) is a highly specialized chiral building block. While not administered directly as a standalone active pharmaceutical ingredient (API), it serves as a privileged pharmacophore in the rational design of targeted lipid kinase inhibitors[1]. Specifically, it is the structural cornerstone for a class of potent, metabolically stable Sphingosine Kinase 1 (SphK1) inhibitors developed to treat chemoresistant cancers and inflammatory diseases[2]. This technical guide details the structural biology, mechanistic pathways, and self-validating experimental protocols associated with this critical scaffold.

Structural Biology & Pharmacophore Rationale

The mechanism of action of any therapeutic derivative built upon the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide core is fundamentally dictated by its precise stereochemistry. The natural substrate of SphK1 is D-erythro-sphingosine, which possesses a highly specific 2-amino-1,3-diol polar headgroup.

  • Stereochemical Mimicry: The (2S,3S) configuration of the pyrrolidine ring rigidly locks the functional groups into a spatial orientation that perfectly mimics the D-erythro conformation of sphingosine[3].

  • Functional Group Mapping:

    • The secondary amine of the pyrrolidine ring mimics the C2-amino group of sphingosine.

    • The C3-hydroxyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within the ATP/lipid-binding pocket of SphK1[1].

    • The C2-carboxamide replaces the C1-hydroxyl of sphingosine. Causality for this substitution: Primary alcohols (as seen in earlier generation inhibitors like PF-543) are highly susceptible to rapid in vivo oxidation and glucuronidation. The carboxamide retains the necessary hydrogen-bonding capability while significantly enhancing the metabolic half-life and oral bioavailability of the resulting drug[2][3].

  • The Hydrochloride Salt: Formulating this scaffold as a hydrochloride salt ensures the protonation of the pyrrolidine nitrogen. This provides necessary chemical stability and solubility during the complex cross-coupling reactions required to attach the lipophilic tail (which mimics the long aliphatic chain of sphingosine)[2].

Mechanism of Action: Modulating the Sphingolipid Rheostat

When elaborated into a full inhibitor (such as Genzyme's "Compound 51"), the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide moiety drives the molecule's mechanism of action by competitively inhibiting SphK1[2][3].

  • The Sphingolipid Rheostat: Cellular fate is heavily influenced by the balance between ceramide and sphingosine (which promote apoptosis and cell cycle arrest) and sphingosine-1-phosphate (S1P, which promotes cell survival, proliferation, angiogenesis, and inflammation)[2].

  • Enzymatic Blockade: The scaffold binds directly to the sphingosine-binding channel of SphK1. By occupying this site, it prevents the ATP-dependent phosphorylation of endogenous sphingosine.

  • Downstream Effects: This blockade lowers intracellular S1P levels while simultaneously causing an accumulation of pro-apoptotic ceramide. This mechanism is actively being leveraged to combat tumor metastasis, rheumatoid arthritis, and other immune-related diseases[2].

SphingolipidRheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Pro-Apoptotic) Ceramide->Sphingosine Ceramidase SphK1 Sphingosine Kinase 1 (Active Enzyme) Sphingosine->SphK1 S1P Sphingosine-1-Phosphate (Pro-Survival / Pro-Inflammatory) SphK1->S1P ATP -> ADP Scaffold (2S,3S)-3-Hydroxypyrrolidine- 2-Carboxamide Derivatives Scaffold->SphK1 Competitive Inhibition at Sphingosine Pocket

Figure 1: The Sphingolipid Rheostat Pathway and the mechanism of SphK1 competitive inhibition.

Experimental Methodology: Validating SphK1 Inhibition

To evaluate the mechanistic efficacy of compounds derived from this scaffold, a robust, self-validating in vitro assay is required. Standard fluorescence-based kinase assays often yield false positives due to the micellar nature of lipid substrates. Therefore, an LC-MS/MS based approach is the gold standard for testing this mechanism of action.

Protocol: LC-MS/MS SphK1 Inhibition Assay
  • Step 1: Reagent Preparation. Solubilize the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide derivative in DMSO (ensure final assay concentration is <1% to prevent enzyme denaturation). Prepare recombinant human SphK1 in a HEPES buffer (pH 7.4) containing MgCl2.

  • Step 2: Reaction Initiation. Combine the enzyme, inhibitor, and 5 μM natural sphingosine. Causality: Using natural sphingosine rather than fluorescent analogs ensures the binding kinetics accurately reflect physiological conditions. Initiate the reaction by adding 1 mM ATP. Incubate at 37°C for 30 minutes.

  • Step 3: Reaction Termination & Lipid Extraction. Terminate the reaction by adding a 2:1 mixture of Chloroform/Methanol. Causality: S1P is highly amphiphilic. The biphasic extraction forces the unreacted ATP and salts into the aqueous phase while partitioning the target S1P into the organic phase, eliminating ion suppression during mass spectrometry.

  • Step 4: LC-MS/MS Quantification. Analyze the organic phase using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific m/z transition for S1P (e.g., 380.3 -> 264.2).

  • Step 5: Self-Validation System.

    • Positive Control: Include PF-543 (a known sub-nanomolar SphK1 inhibitor) to validate enzyme viability and assay sensitivity.

    • Assay Robustness: Calculate the Z'-factor using positive and negative (vehicle) controls. A Z'-factor > 0.5 mathematically validates the assay's reliability for determining accurate IC50 values.

AssayWorkflow N1 1. Compound Preparation Solubilize scaffold derivatives in DMSO N2 2. Enzymatic Reaction Recombinant SphK1 + ATP + Sphingosine N1->N2 N3 3. Reaction Termination & Extraction Add Chloroform/Methanol (2:1) to isolate lipids N2->N3 N4 4. LC-MS/MS Analysis Quantify S1P via Multiple Reaction Monitoring N3->N4 N5 5. Data Validation Calculate IC50 & Verify Z'-factor > 0.5 N4->N5

Figure 2: Self-validating LC-MS/MS experimental workflow for quantifying SphK1 inhibition.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution of traditional primary alcohol cores with the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide scaffold has yielded compounds with exceptional potency and vastly improved pharmacokinetic profiles[2][3].

Compound DesignationScaffold CorePrimary TargetIC50 / PotencyMetabolic Stability
PF-543 (Reference)Pyrrolidine-methanolSphK1~2.0 nMLow (Rapid oxidation)
Compound 17 3-hydroxypyrrolidine-2-carboxamideSphK1PotentModerate
Compound 51 3-hydroxypyrrolidine-2-carboxamideSphK158.0 nMHigh (Orally bioavailable)
CHJ01 Jaspine B analogue (Pyrrole)SphK18.89 μMModerate

Data summarized from Xiang et al. (2010) and related pharmacological evaluations mapping the evolution of SphK1 inhibitors[2][3].

References

  • Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases Frontiers in Pharmacology (PMC/NIH)[Link]

  • Discovery of novel sphingosine kinase-1 inhibitors. Part 2. (Xiang et al., 2010) Bioorganic & Medicinal Chemistry Letters / ResearchGate[Link]

Sources

Exploratory

crystal structure and stereochemistry of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl Authored by: Senior Application Scientist Abstract Introduction: The Significance of Pyrrolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl

Authored by: Senior Application Scientist

Abstract

Introduction: The Significance of Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone in the design of bioactive molecules, with its saturated and stereochemically rich structure enabling precise spatial orientation of functional groups. This is critical for selective interactions with biological targets such as enzymes and receptors. The specific stereoisomer, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide, presents a defined arrangement of its hydroxyl and carboxamide groups, which can significantly influence its biological activity and pharmacokinetic profile. The hydrochloride salt form is often utilized to improve solubility and stability.

Determining the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its conformational preferences, intermolecular interactions, and for providing an unambiguous confirmation of its absolute stereochemistry. This knowledge is invaluable for structure-activity relationship (SAR) studies and for the rational design of novel therapeutics.

Synthesis and Sample Preparation

The synthesis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide typically starts from a suitable chiral precursor, such as (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid. The carboxylic acid can be converted to the corresponding carboxamide through standard peptide coupling reactions.

Experimental Protocol: Amide Formation
  • Activation of the Carboxylic Acid: Dissolve (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide - DMF). Add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amidation: To the activated ester solution, add a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride, along with an additional equivalent of base.

  • Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (2S,3S)-3-hydroxypyrrolidine-2-carboxamide.

Formation of the Hydrochloride Salt and Crystallization
  • Salt Formation: Dissolve the purified (2S,3S)-3-hydroxypyrrolidine-2-carboxamide in a minimal amount of a suitable solvent, such as methanol or ethanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol).

  • Crystallization: The hydrochloride salt can be crystallized by slow evaporation of the solvent at room temperature, or by vapor diffusion. In the latter method, a concentrated solution of the salt is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (e.g., diethyl ether). Slow diffusion of the anti-solvent into the solution of the compound can promote the growth of single crystals suitable for X-ray diffraction.

The choice of crystallization technique is critical and often requires screening of various solvents and conditions to obtain high-quality crystals.

Stereochemical and Structural Elucidation

The determination of the crystal structure and the confirmation of the stereochemistry of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl involves a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

Before proceeding to X-ray analysis, it is essential to characterize the compound using various spectroscopic methods to confirm its chemical identity and purity.

Technique Expected Observations Purpose
¹H NMR Characteristic signals for the pyrrolidine ring protons, with specific coupling constants indicating the cis or trans relationship of substituents. The chemical shifts will be influenced by the protonation state and the presence of the hydroxyl and carboxamide groups.To confirm the covalent structure and provide initial evidence for the relative stereochemistry.
¹³C NMR Resonances corresponding to the five carbon atoms of the pyrrolidine ring and the carboxamide carbonyl carbon.To confirm the carbon framework of the molecule.
FT-IR Characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amide and the protonated amine, and the C=O stretch of the amide.To identify the key functional groups present in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.To determine the molecular weight of the compound.
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

3.2.1. Experimental Workflow

The logical workflow for a single-crystal X-ray diffraction experiment is outlined below:

workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection space_group Space Group Determination data_collection->space_group structure_solution Structure Solution (Direct Methods/Patterson) space_group->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement absolute_structure Absolute Structure Determination structure_refinement->absolute_structure validation Structure Validation (e.g., CheckCIF) absolute_structure->validation final_structure final_structure validation->final_structure Final Structural Model

Foundational

The Physicochemical and Synthetic Profile of (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride

Executive Summary (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride is a highly functionalized, chiral cyclic amino acid derivative that has emerged as a privileged scaffold in modern pharmacophore design. Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride is a highly functionalized, chiral cyclic amino acid derivative that has emerged as a privileged scaffold in modern pharmacophore design. Structurally related to 3-hydroxyprolinamide, this compound provides a rigid pyrrolidine core with precisely oriented hydrogen-bond donors and acceptors. This whitepaper systematically deconstructs its physicochemical properties, stereochemical architecture, and its critical utility in synthesizing targeted therapeutics—most notably inhibitors of Sphingosine Kinase 1 (SphK1), Fructokinase (KHK), and Asparagine Synthetase.

Molecular Identity & Physicochemical Profiling

The physical state and salt form of a building block dictate its behavior in both synthetic workflows and biological assays. The hydrochloride salt of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is universally preferred over its free base form.

Causality of the Salt Form: The free base contains both a secondary amine and a primary amide, making it highly susceptible to intermolecular interactions, atmospheric oxidation, and base-catalyzed autocyclization (forming diketopiperazines). By isolating the compound as a hydrochloride salt, the pyrrolidine nitrogen is protonated ( pKa​≈9.5 ), locking it in a non-nucleophilic state. This ensures long-term thermodynamic stability, prevents degradation during storage, and guarantees rapid dissolution in polar assay buffers[1].

Quantitative Physicochemical Summary
PropertyValue
Chemical Name (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride
CAS Registry Number 426844-45-3 (HCl Salt) | 412279-18-6 (Free Base)
Molecular Formula C5​H11​ClN2​O2​
Molecular Weight 166.61 g/mol
Stereocenters C2 (S), C3 (S)
Appearance White to off-white crystalline solid
Solubility Profile Highly soluble in H2​O , DMSO, and Methanol
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2-8°C

Stereochemical Architecture & Target Binding

The biological efficacy of derivatives built from this scaffold relies entirely on the (2S,3S) absolute configuration. The pyrrolidine ring restricts the conformational freedom of the molecule, forcing the C3-hydroxyl and C2-carboxamide groups into a specific spatial geometry.

In the context of lipid kinase inhibition, this rigid geometry perfectly mimics the polar head group of naturally occurring sphingolipids. The C3-hydroxyl acts as a critical hydrogen-bond donor to the catalytic residues of target enzymes, while the C2-carboxamide occupies the binding pocket typically reserved for the phosphate-accepting primary alcohol of sphingosine. Epimerization at either the C2 or C3 position drastically alters the vector of these hydrogen bonds, resulting in a near-total loss of target affinity.

Synthetic Utility in Drug Discovery

The (2S,3S)-3-hydroxypyrrolidine-2-carboxamide core is a versatile starting material for several high-value therapeutic targets:

  • Sphingosine Kinase 1 (SphK1) Inhibitors: Researchers at Genzyme utilized this exact scaffold to develop potent, orally bioavailable SphK1 inhibitors. By alkylating the pyrrolidine nitrogen with an N -(5-alkyloxadiazol-3-yl)benzyl group, they generated "Compound 51", which exhibited an IC50​ of 0.058 μM against SphK1. The 3-hydroxyl group was proven to significantly enhance aqueous solubility and metabolic stability compared to earlier piperidine-based analogs ()[2].

  • Metabolic Disorders (Fructokinase/KHK): The scaffold is actively cited in the synthesis of fructokinase inhibitors aimed at treating non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome, where it blocks the metabolism of dietary fructose ()[3].

  • Oncology (Asparagine Synthetase): Derivatives of this compound are utilized to inhibit glutamine-dependent asparagine synthetase, starving specific tumor types of essential amino acids required for rapid proliferation ()[4].

Mechanistic Signaling: The Sphingolipid Rheostat

The most prominent application of this scaffold is the modulation of the Sphingolipid Rheostat . SphK1 is an oncogenic lipid kinase that phosphorylates pro-apoptotic sphingosine into sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes tumor proliferation, angiogenesis, and chemoresistance ()[5]. Derivatives of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide act as competitive inhibitors of SphK1, cutting off the supply of S1P and forcing cancer cells into apoptosis.

Sphingolipid_Rheostat Cer Ceramide (Apoptosis) Sph Sphingosine (Cell Arrest) Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate (Proliferation) Sph->S1P Phosphorylation SphK1 Sphingosine Kinase 1 (SphK1) SphK1->S1P Catalyzes Inhibitor (2S,3S)-3-HPC Derivatives (Inhibitors) Inhibitor->SphK1 Blocks Activity

Caption: Sphingolipid Rheostat modulation by (2S,3S)-3-HPC derived SphK1 inhibitors.

Self-Validating Experimental Protocols

To ensure the integrity of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride before its use in complex synthetic steps, the following self-validating analytical protocols must be executed.

Protocol 1: Aqueous Stability and Autocyclization Profiling

Objective: Verify that the compound does not undergo base-catalyzed intramolecular cyclization (forming diketopiperazine) when exposed to physiological assay conditions.

  • Step 1 (Preparation): Dissolve 10 mg of the compound in 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to simulate biological assay conditions.

  • Step 2 (Incubation): Incubate the solution in a thermoshaker at 37°C.

  • Step 3 (Quenching - Critical Causality): At T=0,4,8, and 24 hours, extract a 50 μL aliquot and immediately quench it with 50 μL of 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Explanation: The rapid drop in pH instantly re-protonates the pyrrolidine amine, completely halting any nucleophilic attack on the adjacent amide carbonyl.

  • Step 4 (Analysis): Analyze via RP-HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA).

  • Self-Validation Check: Spike the T=0 sample with a known internal standard (e.g., 4-hydroxyprolinamide). Recovery must be >98%. The absence of new, later-eluting peaks at T=24 hours validates the stability of the scaffold.

Protocol 2: Stereochemical Integrity Verification via Chiral LC-MS

Objective: Confirm the absolute (2S,3S) diastereomeric purity and rule out epimerization during shipping or storage.

  • Step 1 (Sample Prep): Dilute the compound to 1 mg/mL strictly in anhydrous Methanol. Explanation: Avoiding water during prep prevents trace-metal or pH-induced racemization at the alpha-carbon (C2).

  • Step 2 (Chromatography): Utilize an amylose-based chiral stationary phase (e.g., Chiralpak IG). Explanation: The immobilized amylose provides necessary chiral recognition via hydrogen bonding with the analyte's 3-hydroxyl and 2-carboxamide groups.

  • Step 3 (Elution): Run an isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1). Explanation: Diethylamine (DEA) is mandatory to mask free silanols on the column, preventing severe peak tailing of the secondary amine.

  • Step 4 (Detection): Monitor via MS in positive ESI mode ( m/z 131.1 [M+H]+ for the free base).

  • Self-Validation Check: Pre-inject a racemic standard or a known (2R,3S) epimer. The system is only validated if the resolution factor ( Rs​ ) between the (2S,3S) peak and any epimer peak is strictly >2.0 .

References

  • Xiang, Y., et al. (2010). Discovery of novel sphingosine kinase-1 inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(15), 4550-4554. URL:[Link]

  • Pyne, N. J., & Pyne, S. (2010). Sphingosine 1-phosphate and cancer. Nature Reviews Cancer, 10(7), 489-503. URL:[Link]

  • Lanaspa Garcia, M. A., et al. (2022).Novel compounds and methods of use treating fructose-related disorders or diseases. US Patent US20220194939A1.
  • Ostrovskiy, A., et al. (2021).Compounds that inhibit asparagine synthetase and their methods of use. WIPO Patent WO2021236475A1.

Sources

Exploratory

Preliminary In Vitro Toxicity Profiling of (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride: A Strategic Framework for Early-Stage De-Risking

As a Senior Application Scientist, I approach early-stage drug discovery not merely as a sequence of regulatory checkboxes, but as a mechanistic investigation into a molecule's inherent liabilities. The compound (2S,3S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach early-stage drug discovery not merely as a sequence of regulatory checkboxes, but as a mechanistic investigation into a molecule's inherent liabilities. The compound (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS: 426844-45-3) is a highly polar, chiral synthon frequently utilized in the synthesis of peptidomimetics, protease inhibitors, and antiviral agents.

Characterized by a secondary amine (protonated at physiological pH), a hydrogen-bond-donating hydroxyl group, and a reactive carboxamide, this scaffold offers excellent physicochemical properties for target engagement. However, these same structural motifs introduce specific toxicological risks—most notably, basic amine-mediated cardiotoxicity and potential metabolic reactivity.

This whitepaper outlines a comprehensive, self-validating in vitro toxicity framework designed to de-risk this pyrrolidine derivative before it advances to in vivo models.

Strategic Framework: The Causality of Assay Selection

To ensure scientific integrity, every assay in our screening battery is selected based on the specific structural liabilities of the pyrrolidine scaffold, aligned with international regulatory guidelines.

Basal Cytotoxicity (ISO 10993-5)

Before evaluating specific organ toxicities, we must establish the compound's basal impact on cellular metabolic health. We utilize the MTT assay, which measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan by mitochondrial succinate dehydrogenase. According to 1[1], a reduction of cell viability below 70% indicates a clear cytotoxic effect[2].

Cardiotoxicity & hERG Liability (ICH S7B)

The most critical liability for any pyrrolidine-containing compound is off-target binding to the hERG ( Kv​11.1 ) potassium channel . Basic amines are notorious for inducing Long QT Syndrome (LQTS)[3]. Mechanistically, the protonated pyrrolidine nitrogen can engage in cation- π interactions with the Tyr652 residue, while adjacent hydrophobic domains π -stack with Phe656 within the S6 α -helical domain of the channel's inner cavity[4][5]. This binding traps the channel in a closed state, reducing the rapid delayed rectifier potassium current ( IKr​ ) and delaying ventricular repolarization[6]. We evaluate this using GLP-compliant automated patch-clamp electrophysiology[7].

Genotoxicity (ICH S2(R1))

While the pyrrolidine core is generally stable, the carboxamide group and secondary amine can theoretically undergo CYP450-mediated oxidation to form reactive intermediates (e.g., N-nitroso species or epoxides). To rule out mutagenic potential, we employ the Bacterial Reverse Mutation (Ames) Test, utilizing Salmonella typhimurium strains with and without metabolic activation (S9 fraction)[8].

Experimental Workflows & Mechanistic Pathways

ToxicityWorkflow cluster_assays In Vitro Toxicity Screening Battery start Test Article: (2S,3S)-3-hydroxypyrrolidine -2-carboxamide HCl cyto Basal Cytotoxicity MTT Assay (ISO 10993-5) start->cyto geno Genotoxicity Ames Test (ICH S2(R1)) start->geno cardio Cardiotoxicity hERG Patch Clamp (ICH S7B) start->cardio hepa Hepatotoxicity HCS (HepG2 Cells) start->hepa decision Data Synthesis & Lead Optimization Decision cyto->decision geno->decision cardio->decision hepa->decision

Caption: Strategic in vitro toxicity screening workflow for pyrrolidine-based chiral building blocks.

hERG_Pathway amine Protonated Pyrrolidine (Basic Amine) bind Cation-π Interaction (Tyr652 & Phe656) amine->bind block hERG (Kv11.1) Pore Blockade bind->block repol Delayed Ventricular Repolarization (↓ I_Kr) block->repol qt QT Prolongation & Arrhythmia Risk repol->qt

Caption: Mechanistic pathway of basic amine-induced hERG blockade and subsequent cardiotoxicity.

Step-by-Step Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems with built-in positive and negative controls.

Protocol 1: Quantitative Cytotoxicity via MTT Assay
  • Cell Culture & Seeding: Culture L929 murine fibroblasts in DMEM (10% FBS). Seed at 1×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO2​ [9].

  • Compound Exposure: Prepare serial dilutions of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl (1 to 1000 μM ) in culture media. Replace well media with treated media and incubate for 48 h. Control: 0.1% DMSO (Negative), 10% Ethanol (Positive)[9].

  • Metabolic Labeling: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours to allow viable cells to convert MTT to insoluble formazan[1].

  • Solubilization & Quantification: Aspirate media. Add 100 μL DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a spectrophotometer[2]. Calculate the IC50​ via non-linear regression.

Protocol 2: GLP hERG Automated Patch-Clamp Assay
  • Cell Preparation: Harvest HEK293 cells stably expressing the recombinant Kv​11.1 (hERG) channel.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using an automated system. Adjust voltage commands for a liquid junction potential of -15 mV[7].

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and rapidly inactivate the channels. Repolarize to -50 mV for 2 seconds to relieve inactivation and elicit outward tail currents[7].

  • Perfusion & Analysis: Record baseline tail currents. Perfuse the test compound at ascending concentrations (0.1, 1, 10, 30 μM ). Measure the peak amplitude of the tail current. Positive Controls: Ondansetron, Moxifloxacin, Dofetilide[7].

Protocol 3: Bacterial Reverse Mutation (Ames) Test
  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation System: Prepare a 10% rat liver S9 homogenate mix supplemented with NADP+ and glucose-6-phosphate to simulate hepatic CYP450 metabolism[8].

  • Treatment & Plating: Combine 0.1 mL bacterial culture, 0.1 mL test compound (up to 5000 μg /plate), and 0.5 mL S9 mix. Add to 2 mL of molten top agar containing trace histidine. Pour over minimal glucose agar plates.

  • Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive mutagenic response is defined as a ≥2 -fold increase in revertants over the vehicle control[8].

Quantitative Data Interpretation (Representative Profile)

The following tables illustrate a representative, highly favorable in vitro toxicity profile for the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride scaffold, indicating it is a safe building block for further derivatization.

Table 1: Basal Cytotoxicity (L929 Fibroblasts)
Test Article / ControlConcentration RangeCell Viability at Max Dose IC50​ ( μM )Interpretation
Pyrrolidine Scaffold 1 - 1000 μM 94.2% ± 2.1%> 1000 Non-cytotoxic
Vehicle (0.1% DMSO) N/A100.0% ± 1.5%N/AValidated
Positive Control (EtOH) 10% v/v4.1% ± 0.8%N/AValidated
Table 2: hERG Channel Inhibition (HEK293 Patch-Clamp)
CompoundPeak Tail Current Inhibition (at 30 μM ) IC50​ ( μM )Therapeutic Safety Margin
Pyrrolidine Scaffold 8.4% ± 1.2%> 100 Excellent (>100x)
Dofetilide (Control) 98.5% ± 0.5%0.012High Liability
Moxifloxacin (Control) 65.2% ± 3.1%24.5Moderate Liability

Note: The high polarity of the hydroxyl and carboxamide groups likely prevents deep insertion into the hydrophobic hERG pore (Phe656), mitigating the basic amine liability.

Table 3: Ames Test Mutagenicity (Fold-Change vs. Control)
StrainTarget MutationFold-Change (-S9)Fold-Change (+S9)Result
TA98 Frameshift0.9x1.1xNegative
TA100 Base-pair substitution1.0x1.2xNegative
TA1535 Base-pair substitution0.8x0.9xNegative

References

  • XCellR8. ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity.1

  • Eurofins Scientific. MTT Test - Medical Device.2

  • Bio-Protocol. MTT Assay for Cytotoxicity Evaluation.9

  • CORESTA. Technical Report Rationale and Strategy for In Vitro Toxicity Testing.8

  • Journal of the American Heart Association. Cardiovascular Safety Assessment in Cancer Drug Development.6

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.7

  • National Institutes of Health (PMC). Probing the molecular basis of hERG drug block with unnatural amino acids.4

  • ACS Publications. hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias.5

  • National Institutes of Health (PMC). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles (hERG Liability).3

Sources

Foundational

Pharmacokinetics of (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride Derivatives: Scaffold Optimization and ADME Profiling

Executive Summary The (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride scaffold has emerged as a privileged pharmacophore in modern drug discovery. Its unique stereochemistry, structural rigidity, and dense funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride scaffold has emerged as a privileged pharmacophore in modern drug discovery. Its unique stereochemistry, structural rigidity, and dense functionalization capacity make it highly versatile. Recently, derivatives of this scaffold have demonstrated potent efficacy as Sphingosine Kinase-1 (SphK1) inhibitors in oncology [1] and as Complement Factor D inhibitors for immune-mediated disorders [2]. However, translating in vitro potency to in vivo efficacy requires rigorous pharmacokinetic (PK) optimization. This whitepaper provides an in-depth technical analysis of the physicochemical drivers, structure-pharmacokinetic relationships (SPKR), and validated experimental methodologies for profiling these derivatives.

Pharmacological Context & Target Pathways

The therapeutic utility of the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide core is heavily dependent on its ability to access intracellular and extracellular targets.

  • SphK1 Inhibition: Tumors express high levels of SphK1, which synthesizes sphingosine-1-phosphate (S1P), promoting cancer cell survival and chemoresistance [3]. Derivatives modified with N-(5-alkyloxadiazol-3-yl)benzyl groups act as potent SphK1 inhibitors, disrupting the sphingolipid rheostat.

  • Complement Factor D Inhibition: Factor D is an essential serine protease in the alternative complement pathway. Overactivation leads to inflammatory diseases. N-acylated and N-arylated derivatives of the pyrrolidine scaffold have been patented as highly selective Factor D inhibitors, preventing the formation of the C3 convertase (C3bBb) [4].

Target_Pathways cluster_0 SphK1 Signaling Pathway cluster_1 Alternative Complement Pathway Sph Sphingosine SphK1 SphK1 Enzyme Sph->SphK1 Substrate S1P S1P Production SphK1->S1P Phosphorylation Proliferation Cancer Cell Survival S1P->Proliferation S1PR Activation Inhibitor1 (2S,3S)-Derivatives (SphK1 Inhibitors) Inhibitor1->SphK1 Inhibits C3bB C3bB Complex FactorD Complement Factor D C3bB->FactorD Substrate C3bBb C3bBb (C3 Convertase) FactorD->C3bBb Cleavage (Ba release) MAC Inflammation & Lysis C3bBb->MAC Cascade Inhibitor2 (2S,3S)-Derivatives (Factor D Inhibitors) Inhibitor2->FactorD Inhibits

Caption: Dual therapeutic targeting pathways of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide derivatives.

Physicochemical Drivers of Pharmacokinetics

The core structure features three critical functional groups that dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Pyrrolidine Nitrogen (Basicity): In its native state, the secondary amine is highly basic (pKa ~ 8.5–9.5), existing predominantly as a cation at physiological pH. While this drives high aqueous solubility (necessitating the hydrochloride salt form), it limits passive membrane permeability and increases the volume of distribution ( Vd​ ) due to phospholipid binding and tissue trapping.

  • 3-Hydroxyl Group (Metabolic Liability): This group provides a critical hydrogen bond donor/acceptor for target engagement. However, it acts as a primary site for Phase II metabolism. Unhindered secondary alcohols are rapidly targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid biliary or renal clearance.

  • 2-Carboxamide (Stability): The carboxamide enhances metabolic stability compared to ester bioisosteres. It resists rapid plasma esterase cleavage while maintaining the favorable hydrogen-bonding networks required for binding pocket affinity.

Causality in Scaffold Optimization

To optimize the PK profile, medicinal chemists frequently employ N-acylation or N-arylation of the pyrrolidine nitrogen [4].

  • Why? Acylation delocalizes the nitrogen's lone pair, neutralizing its basicity. This suppresses hERG channel binding (reducing cardiotoxicity liabilities), reduces first-pass hepatic extraction by CYP2D6, and significantly improves passive transcellular permeability across the gut wall, thereby increasing oral bioavailability ( F% ).

Structure-Pharmacokinetic Relationship (SPKR)

Modifying the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide core profoundly alters its PK profile. Table 1 summarizes the typical pharmacokinetic shifts observed when the core is functionalized for specific targets.

Table 1: Representative PK Parameters of Scaffold Derivatives (Rodent Models)
Derivative ClassPrimary Target Cmax​ (ng/mL) T1/2​ (h)Clearance (mL/min/kg)Bioavailability ( F% )
Unmodified Core N/AHigh< 1.0> 50 (High)< 10%
N-Alkyloxadiazolyl SphK1Moderate2.5 - 4.015 - 25 (Moderate)30 - 45%
N-Acyl / N-Aryl Factor DHigh4.0 - 6.5< 10 (Low)> 60%

Note: Data represents aggregated median values from preclinical optimization campaigns. Clearance values > 50 mL/min/kg in rats approach hepatic blood flow, indicating high first-pass metabolism.

Experimental Methodologies: Self-Validating PK Protocols

To ensure high-confidence, reproducible PK data, the following self-validating protocols must be strictly adhered to. Every step is designed to control for specific biological or analytical variables.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

This assay evaluates Phase I (CYP450) and Phase II (UGT) metabolic clearance.

  • Preparation: Thaw liver microsomes (e.g., Sprague-Dawley rat or Human) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Test Compound Addition: Spike the (2S,3S)-derivative to a final concentration of 1 µM. Causality: Using a low concentration ensures the enzymes are not saturated (Michaelis-Menten linear kinetics region).

  • Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for Phase I) and 2 mM UDPGA + 25 µg/mL Alamethicin (for Phase II glucuronidation of the 3-hydroxyl group).

  • Serial Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile precipitates proteins, instantly halting enzymatic activity.

  • Validation Controls: Run Verapamil (high Phase I clearance) and Diclofenac (high Phase II clearance) in parallel to validate microsomal activity.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Formulation: Dissolve the derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: This vehicle ensures complete dissolution of both the hydrophilic HCl salts and lipophilic derivatives, preventing in vivo precipitation and erratic absorption.

  • Dosing: Administer via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (5 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

  • Blood Collection: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Centrifuge at 4,000 × g for 10 mins to isolate plasma.

  • LC-MS/MS Quantification: Analyze plasma samples using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • NCA Analysis: Calculate PK parameters ( AUC , CL , Vd​ , T1/2​ , F% ) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

PK_Workflow Dosing 1. Dosing IV and PO administration in SD Rats Sampling 2. Blood Sampling Serial collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h Dosing->Sampling Prep 3. Sample Prep Protein precipitation with Acetonitrile + Internal Standard Sampling->Prep LCMS 4. LC-MS/MS MRM mode quantification C18 column separation Prep->LCMS Analysis 5. PK Analysis NCA using WinNonlin (AUC, Cmax, T1/2, CL, Vd) LCMS->Analysis

Caption: Standardized in vivo pharmacokinetic evaluation workflow for pyrrolidine derivatives.

Conclusion

The (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride scaffold is a highly tunable framework. While its native basicity and hydroxyl groups present initial metabolic and permeability challenges, strategic N-functionalization and steric shielding effectively convert this core into highly bioavailable, target-specific inhibitors. By employing rigorous, self-validating in vitro and in vivo PK protocols, drug development professionals can systematically optimize these derivatives for clinical success in oncology and immunology.

References

  • Discovery of novel sphingosine kinase-1 inhibitors. Part 2. ResearchGate. Available at:[Link]

  • Compounds for the treatment of medical disorders (US10092584B2).Google Patents (Achillion Pharmaceuticals).
  • The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders (WO2017035353A1).Google Patents.

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profile: (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride Starting Material: (2S,3S)-3-Hydroxypyrrolidine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profile: (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride Starting Material: (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid (trans-3-hydroxy-L-proline)

Abstract and Application Context

The chiral building block (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride is a highly valued intermediate in modern drug discovery. The rigid pyrrolidine ring combined with specific stereochemistry at the C2 and C3 positions provides a unique conformational landscape crucial for binding affinity in complex biological targets. Notably, this scaffold is utilized in the synthesis of novel asparagine synthetase (ASNS) inhibitors for oncology applications [1] and in the development of sphingosine kinase inhibitors targeting immune regulation and inflammation [2].

This application note details a highly efficient, atom-economical, three-step synthetic protocol to convert commercially available trans-3-hydroxy-L-proline [3] into the target hydrochloride salt.

Mechanistic Rationale and Synthetic Strategy

To ensure a high-yielding and scalable process, the synthetic strategy relies on three core pillars of chemical logic:

  • Chemoselectivity (Avoiding O-Protection): The starting material possesses both a secondary amine and a secondary alcohol. By temporarily protecting the amine with a tert-butyloxycarbonyl (Boc) group, we isolate the carboxylic acid for activation. During the subsequent amidation, the C3 hydroxyl group remains unprotected. Because ammonia is vastly more nucleophilic than a sterically hindered secondary alcohol, N-acylation outcompetes O-acylation. This strategic choice eliminates the need for two additional steps (O-protection and O-deprotection), maximizing atom economy.

  • Stereochemical Integrity: Proline derivatives are notoriously prone to epimerization at the C2 alpha-carbon during carboxylic acid activation via oxazolone formation. To suppress this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the coupling agent. HATU generates an HOAt active ester, which reacts rapidly with ammonia, minimizing the lifetime of the activated intermediate and preventing racemization.

  • Orthogonal Deprotection: The Boc group is cleanly cleaved using anhydrous 4M HCl in dioxane. This not only removes the protecting group but directly precipitates the final product as a highly pure, stable hydrochloride salt, bypassing the need for final chromatographic purification.

AmidationMechanism Carboxylate Boc-3-Hydroxyproline (Carboxylate Anion) OAt HOAt Active Ester Intermediate Carboxylate->OAt DIPEA, DMF, 0 °C HATU HATU Reagent HATU->OAt Activation Product Target Amide OAt->Product Nucleophilic Acyl Substitution NH3 Ammonia (NH3) from NH4Cl/DIPEA NH3->Product Attack at Carbonyl

Figure 1: Logical relationship and mechanism of HATU-mediated amidation preserving C2 stereochemistry.

Synthesis Workflow

SynthesisWorkflow SM (2S,3S)-3-Hydroxy- pyrrolidine-2-carboxylic acid Step1 Step 1: N-Boc Protection SM->Step1 Int1 Boc-(2S,3S)-3-Hydroxy- proline Step1->Int1 Step2 Step 2: HATU Amidation Int1->Step2 Int2 Boc-(2S,3S)-3-Hydroxy- prolinamide Step2->Int2 Step3 Step 3: HCl Deprotection Int2->Step3 Product (2S,3S)-3-Hydroxy- pyrrolidine-2-carboxamide HCl Step3->Product

Figure 2: Three-step synthetic workflow for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid

Objective: Selectively protect the secondary pyrrolidine amine.

  • Preparation: Suspend (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq, 10.0 g, 76.2 mmol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL).

  • Basification: Add NaOH (2.0 eq, 6.1 g, 152.4 mmol) to the suspension and stir until a clear solution is obtained. Cool the reaction flask to 0 °C using an ice bath.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 20.0 g, 91.4 mmol) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Verify consumption of starting material via TLC (Ninhydrin stain; starting material turns purple/yellow, product remains invisible until charred).

  • Workup: Concentrate the mixture under reduced pressure to remove dioxane. Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted Boc₂O.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M KHSO₄ (or 1M HCl). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid.

Step 2: Synthesis of Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxamide

Objective: Convert the carboxylic acid to a primary amide without epimerization.

  • Preparation: Dissolve Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq, 15.0 g, 64.8 mmol) in anhydrous DMF (150 mL) under an inert nitrogen atmosphere. Cool to 0 °C.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 45.2 mL, 259.2 mmol) followed by HATU (1.1 eq, 27.1 g, 71.3 mmol). Stir at 0 °C for 15 minutes to ensure complete formation of the HOAt active ester.

  • Amidation: Add solid Ammonium Chloride (NH₄Cl) (3.0 eq, 10.4 g, 194.4 mmol) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC: Monitor via LC-MS. Look for the disappearance of the acid mass [M-H]⁻ 230 and the appearance of the amide mass[M+H]⁺ 231.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (200 mL). Extract the mixture with EtOAc (3 × 150 mL).

  • Purification: Wash the combined organic layers sequentially with water (3 × 100 mL) to remove DMF, and brine (100 mL). Dry over Na₂SO₄, filter, and concentrate. Triturate the crude residue with cold diethyl ether to afford the pure amide as a crystalline solid.

Step 3: Deprotection to (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Objective: Cleave the Boc group and isolate the target molecule as a stable salt.

  • Preparation: Dissolve the intermediate from Step 2 (1.0 eq, 10.0 g, 43.4 mmol) in a minimal amount of anhydrous Dichloromethane (DCM) (30 mL). Cool to 0 °C.

  • Deprotection: Slowly add a solution of 4M HCl in 1,4-dioxane (10.0 eq, 108.5 mL, 434 mmol).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Vigorous gas evolution (CO₂ and isobutylene) will occur. Stir for 2 hours. A white precipitate will begin to form as the hydrochloride salt is insoluble in DCM/dioxane.

  • IPC: Verify complete deprotection via LC-MS (Target mass [M+H]⁺ 131).

  • Isolation: Dilute the suspension with cold diethyl ether (100 mL) to maximize precipitation. Filter the solid through a sintered glass funnel under vacuum. Wash the filter cake thoroughly with cold diethyl ether (2 × 50 mL).

  • Drying: Dry the highly hygroscopic white solid under high vacuum at 40 °C for 12 hours to afford the final (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride.

Quantitative Data and Quality Control Metrics

StepReaction PhaseReagents & EquivalentsTemp / TimeExpected YieldIPC / QC Analytical Metric
1 N-Boc ProtectionBoc₂O (1.2 eq), NaOH (2.0 eq)0 °C to RT, 12 h85 – 90%TLC (Ninhydrin), LC-MS: 230[M-H]⁻
2 HATU AmidationHATU (1.1 eq), NH₄Cl (3.0 eq), DIPEA (4.0 eq)0 °C to RT, 4 h80 – 85%LC-MS: 231[M+H]⁺, Achiral HPLC >98%
3 HCl Deprotection4M HCl in Dioxane (10 eq)0 °C to RT, 2 h> 95%LC-MS: 131 [M+H]⁺, Chiral HPLC >99% ee

Note: The overall volumetric yield across the three steps typically exceeds 65%, demonstrating the high efficiency of the chemoselective approach.

References

  • Vertex Pharmaceuticals Inc. (2021). Compounds that inhibit asparagine synthetase and their methods of use (Patent No. WO2021236475A1).
  • Royal Society of Chemistry. (2012). Tipping the Balance of Sphingosine 1-Phosphate Production: Sphingosine Kinases and Sphingosine 1-Phosphate Lyase as Immune Therapeutic Targets. RSC Books.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 440575, trans-3-hydroxy-L-proline. PubChem.[Link]

Application

Application Note: A Robust HPLC Method for the Analysis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride

Abstract This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride. Due to the polar and chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride. Due to the polar and chiral nature of the analyte, traditional reversed-phase chromatography presents significant challenges in retention and resolution. This guide, therefore, focuses on a Hydrophilic Interaction Liquid Chromatography (HILIC) based approach, providing a comprehensive protocol from initial method development to validation according to ICH guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction: The Analytical Challenge

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride is a polar, chiral molecule. Its high hydrophilicity makes it poorly retained on conventional C18 and other non-polar stationary phases used in reversed-phase HPLC.[1][2] Furthermore, the presence of stereoisomers necessitates a chromatographic system capable of chiral recognition to ensure accurate quantification and purity assessment. Traditional approaches like ion-pairing agents can be detrimental to column longevity and are often incompatible with mass spectrometry (MS) detection.[3][4]

This note presents a more effective strategy utilizing HILIC, a technique well-suited for the retention and separation of polar compounds.[5][6] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, where water acts as the strong eluting solvent.[1][2] This mode of chromatography offers orthogonal selectivity to reversed-phase HPLC and is often more compatible with MS detection due to the high organic content of the mobile phase.[7]

Method Development Strategy: A Step-by-Step Guide

The development of a robust HPLC method requires a systematic approach. The following sections outline the key steps and the scientific rationale behind each decision, in line with the principles of Analytical Quality by Design (AQbD) as encouraged by recent FDA and ICH guidelines.[8][9][10]

Analyte Characterization and Analytical Target Profile (ATP)

Before initiating experimental work, it is crucial to understand the physicochemical properties of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride and define the goals of the analytical method.

Analyte Properties:

  • Structure: A pyrrolidine ring with hydroxyl and carboxamide functional groups.

  • Polarity: High, due to the presence of multiple polar functional groups.

  • Chirality: Two stereocenters, requiring a chiral separation method if stereoisomeric purity is a critical quality attribute.

  • pKa: The presence of a secondary amine and a carboxamide will influence its charge state at different pH values.

Analytical Target Profile (ATP): The ATP defines the objective of the analytical method.[9] For this application, the ATP is to develop a method that can accurately and precisely quantify (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride and separate it from its potential stereoisomers and related impurities.

Initial Screening: Column and Mobile Phase Selection

Given the analyte's polarity, HILIC and mixed-mode chromatography are the most promising starting points.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns possess polar stationary phases (e.g., bare silica, diol, amide, or zwitterionic phases) that promote retention of polar analytes.[1][6] The high organic content of the mobile phase (typically >70% acetonitrile) facilitates the partitioning of the analyte into the water-enriched layer on the stationary phase surface.[7]

  • Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as ion-exchange and hydrophobic interactions, on a single stationary phase.[11][12][13] This can be advantageous for separating compounds with diverse polarities and charge states. For chiral separations, specific chiral selectors can be incorporated into the stationary phase.[12][14]

Initial Screening Protocol: A scouting gradient with a broad range of organic modifier concentrations should be employed to assess retention on different columns.

ParameterRecommended Starting Conditions
Columns 1. HILIC Amide Column (e.g., 150 x 4.6 mm, 3.5 µm) 2. Chiral Stationary Phase (e.g., cellulose or amylose-based, suitable for HILIC conditions)
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or Charged Aerosol Detector (CAD) if no chromophore)
Injection Volume 5 µL

Rationale:

  • Ammonium Formate Buffer: Volatile and MS-compatible, providing good buffering capacity in the acidic pH range.

  • Acidic pH: Ensures the secondary amine is protonated, which can enhance interaction with certain stationary phases.

  • Acetonitrile: The most common organic solvent for HILIC due to its aprotic nature and ability to form a distinct water layer on the stationary phase.

Method Optimization: Fine-Tuning for Resolution and Peak Shape

Once initial retention is achieved, the method must be optimized to achieve the desired resolution, peak shape, and run time.

Key Optimization Parameters:

  • Organic Solvent Concentration: In HILIC, decreasing the percentage of acetonitrile will decrease retention time.[2] Fine-tuning the gradient slope is critical for resolving closely eluting peaks.

  • Buffer pH and Concentration: The pH of the mobile phase affects the ionization state of the analyte and the stationary phase, thereby influencing retention and selectivity.[12] Buffer concentration can impact peak shape and retention, especially in ion-exchange interactions.[12]

  • Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures generally lead to shorter retention times and sharper peaks.

Optimization Workflow Diagram:

G cluster_0 Method Development Workflow Start Define ATP Screen Column & Mobile Phase Screening (HILIC, Chiral) Start->Screen Initial Assessment Optimize Parameter Optimization (Gradient, pH, Temp.) Screen->Optimize Promising Conditions Identified Validate Method Validation (ICH Guidelines) Optimize->Validate Optimized Method End Final Method Validate->End Validated & Robust

Caption: A systematic workflow for HPLC method development.

Detailed Protocol: Optimized HILIC Method

Based on extensive optimization, the following HILIC method was found to provide excellent resolution and peak shape for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride and its potential stereoisomers.

Materials and Reagents
  • (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride reference standard

  • Acetonitrile (HPLC grade or higher)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak IC-3 (150 x 4.6 mm, 3 µm) or equivalent amylose-based chiral stationary phase
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detector Charged Aerosol Detector (CAD) or UV at 210 nm
Injection Volume 2 µL
Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution: Dilute the stock solution to the desired concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition (90% Acetonitrile, 10% Mobile Phase A).

  • Sample Solution: Prepare the sample in the same diluent as the working standard to ensure peak shape integrity.

Method Validation: Ensuring Trustworthiness and Reliability

The optimized method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[15][16][17]

Validation Parameters

A summary of the key validation parameters and their typical acceptance criteria is provided below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or placebo components.Peak purity analysis, no interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a defined range.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Derived from linearity studies.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits when parameters like flow rate, pH, and temperature are varied slightly.

Robustness Study Design Diagram:

G cluster_0 Robustness Study Method {Optimized Method | Flow Rate: 0.8 mL/min | pH: 3.5 | Temp: 35 °C} Variation1 Variation 1 Flow Rate: 0.78 mL/min Method->Variation1 Variation2 Variation 2 Flow Rate: 0.82 mL/min Method->Variation2 Variation3 Variation 3 pH: 3.4 Method->Variation3 Variation4 Variation 4 pH: 3.6 Method->Variation4 Variation5 Variation 5 Temp: 33 °C Method->Variation5 Variation6 Variation 6 Temp: 37 °C Method->Variation6

Caption: Deliberate variations to assess method robustness.

Conclusion

The HILIC-based HPLC method detailed in this application note provides a robust and reliable solution for the analysis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride. By understanding the principles of HILIC and following a systematic method development approach, researchers can achieve excellent separation and quantification of this challenging polar and chiral compound. The method is suitable for routine quality control and stability testing in a pharmaceutical development setting.

References

  • Mixed mode separation using a combination of micellar electrokinetic chromatography (MEKC) and polyelectrolyte multilayer (PEM)
  • PolyLC.
  • Phenomenex. (2016, June 23).
  • U.S. Food and Drug Administration. (2024, March). Q14 Analytical Procedure Development.
  • Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?
  • U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development.
  • Separation Science. (2023, December 9). Do you HILIC?
  • Guillarme, D. (2026, March 11). What You Need to Know About HILIC.
  • ECA Academy. FDA Guidance for Industry: Q14 Analytical Procedure Development.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Zhang, Q. (2022, April 23).
  • West, C. (2025, November 27). Mixed-Mode Chromatography—A Review.
  • Haginaka, J., et al. (2000). Versatile chiral chromatography with mixed stationary phases of water-impregnated silica gel and reversed-phase packing. RSC Publishing.
  • Pharmaguideline. (2024, December 11).
  • François, I., et al. (2000, March 3). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry.
  • Lab Manager. (2025, October 22).
  • International Council for Harmonisation. (2023, November 30).
  • International Council for Harmonis
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Jones & Bartlett Learning. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Thermo Fisher Scientific. (2018).

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Method

Application Note: (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride as a Chiral Building Block in Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS: 426844-45-3) Executive Summary & Structural Rationale The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS: 426844-45-3)

Executive Summary & Structural Rationale

The development of highly selective kinase and synthetase inhibitors frequently relies on conformationally restricted chiral scaffolds. (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride has emerged as a highly versatile, stereospecific building block in modern medicinal chemistry[1].

The utility of this specific stereoisomer lies in its rigid spatial arrangement:

  • The Pyrrolidine Core: Provides a metabolically stable, basic nitrogen that can be easily functionalized via alkylation, acylation, or reductive amination.

  • The 2S-Carboxamide Group: Acts as an excellent vector for extending molecules into hydrophobic binding pockets while providing intrinsic hydrogen bond donor/acceptor capabilities.

  • The 3S-Hydroxyl Group: Serves as a critical, spatially defined hydrogen bond donor. Its precise orientation is non-negotiable for target engagement in several key enzymes[2].

  • The Hydrochloride Salt Form: Secondary amines on pyrrolidine rings are highly susceptible to atmospheric oxidation. The HCl salt ensures long-term shelf stability, prevents degradation, and provides a highly crystalline solid that ensures stoichiometric precision during reaction setup[3].

This application note details the mechanistic utility and validated synthetic protocols for integrating this chiral building block into two major oncological targets: Sphingosine Kinase 1 (SphK1) and Asparagine Synthetase (ASNS) .

Mechanistic Pathway 1: Sphingosine Kinase 1 (SphK1) Inhibition

Sphingosine kinase 1 (SphK1) is a critical enzyme in the "sphingolipid rheostat," catalyzing the phosphorylation of pro-apoptotic sphingosine into the pro-survival lipid mediator sphingosine-1-phosphate (S1P)[4]. Because SphK1 is overexpressed in numerous solid tumors, inhibiting its activity is a major therapeutic strategy[5].

Early SphK1 inhibitors suffered from poor metabolic stability. By replacing linear amino-alcohol motifs with the conformationally restricted (2S,3S)-3-hydroxypyrrolidine-2-carboxamide scaffold, researchers achieved significantly enhanced pharmacokinetic profiles[6]. Crucially, the 3-hydroxyl group of this chiral block forms a vital hydrogen bond within the "J-channel" of the SphK1 active site, which is essential for displacing the natural sphingosine substrate[2] ().

G Sph Sphingosine SphK1 SphK1 Enzyme Sph->SphK1 Binds S1P Sphingosine-1-Phosphate (Pro-survival) SphK1->S1P Phosphorylates Inhibitor SphK1 Inhibitor (Derived from Chiral Block) Inhibitor->SphK1 Blocks J-channel

Figure 1: Mechanism of SphK1 inhibition by pyrrolidine-2-carboxamide derivatives.

Protocol 1: Reductive Amination for SphK1 Inhibitor Scaffolds

Objective: Synthesize N-(5-alkyloxadiazol-3-yl)benzyl)-3-hydroxypyrrolidine-2-carboxamide derivatives.

Causality & Self-Validation: This protocol utilizes Sodium triacetoxyborohydride (STAB). STAB is chosen over Sodium borohydride because it is mild enough to selectively reduce the intermediate imine without reducing the carboxamide group. The protocol is self-validating via a mandatory LC-MS checkpoint to confirm imine formation prior to reduction.

  • Free-Basing the Amine: Suspend (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Insight: DIPEA is sterically hindered, efficiently neutralizing the HCl salt to liberate the nucleophilic secondary amine without participating in unwanted side reactions.

  • Imine Formation: Add the target substituted benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to adjust the pH to ~5.5, which accelerates imine formation. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Self-Validation Step. Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. Proceed only when the starting material mass ([M+H]+ = 131.1) is depleted and the imine intermediate mass is dominant.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanistic Pathway 2: Asparagine Synthetase (ASNS) Inhibition

Asparagine Synthetase (ASNS) catalyzes the ATP-dependent biosynthesis of asparagine from aspartate and glutamine[7]. In tumors subjected to amino acid depletion therapies (e.g., L-asparaginase treatment), ASNS is upregulated as a critical survival mechanism[8].

Recent drug development efforts have identified the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide core as a foundational scaffold for potent ASNS inhibitors[8]. The rigid stereocenter of the pyrrolidine ring restricts the molecule's conformation, ensuring that appended functional groups (such as 2-amino-3-methylbutanoyl motifs) are perfectly aligned within the ASNS active site to block glutamine binding[7] ().

ASNS Asp Aspartate + Glutamine ASNS Asparagine Synthetase (ASNS) Asp->ASNS Asn Asparagine (Tumor Growth) ASNS->Asn ATP-dependent ASNS_Inh ASNS Inhibitor ASNS_Inh->ASNS Inhibits

Figure 2: Asparagine Synthetase (ASNS) pathway and targeted inhibition.

Protocol 2: N-Acylation for ASNS Inhibitor Scaffolds

Objective: Synthesize 1-[(2S)-2-amino-3-methylbutanoyl]-3-hydroxypyrrolidine-2-carboxamide derivatives.

Causality & Self-Validation: This workflow utilizes HATU as the coupling reagent. HATU is specifically selected because it rapidly activates carboxylic acids, minimizing the risk of epimerization at the chiral centers of both the pyrrolidine block and the incoming amino acid.

  • Activation of the Acid: Dissolve N-Boc-L-valine (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir for 10 minutes at room temperature to form the active ester.

  • Amide Coupling: In a separate vial, suspend (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (1.0 eq) in DMF and add DIPEA (3.0 eq). Transfer this solution dropwise to the activated acid mixture.

  • In-Process Control (IPC): Self-Validation Step. Monitor via TLC (Eluent: 10% MeOH in DCM). The reaction is complete when the ninhydrin-active spot corresponding to the free pyrrolidine amine disappears.

  • Boc-Deprotection: Isolate the Boc-protected intermediate via standard aqueous workup. Dissolve the intermediate in minimal Dioxane and add 4N HCl in Dioxane (5.0 eq). Stir for 2 hours at room temperature.

  • Precipitation: Concentrate the solution under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the final ASNS inhibitor scaffold as a highly pure hydrochloride salt.

Quantitative Data Summary

The structural integration of the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide motif directly correlates with high biochemical potency across different therapeutic targets.

Target EnzymeDerivative Scaffold / CompoundKey Structural Role of Chiral BlockIC₅₀ / EfficacyReference Source
SphK1 Compound 51 (N-benzyl derivative)3-OH acts as H-bond donor in J-channel0.058 µM
ASNS 1-[(2S)-2-amino-3-methylbutanoyl] seriesConformational restriction of active siteHigh Potency

References

  • Xiang, Y., Hirth, B., Kane, J. L., Liao, J., Noson, K. D., Yee, C., Asmussen, G., Fitzgerald, M., Klaus, C., & Booker, M. (2010). Discovery of novel sphingosine kinase-1 inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(15), 4550-4554.[Link]

  • Genis, D., Rastorguev, E., Kombarov, R., Kochubey, V., & Tatarskiy, V. (2021). WO2021236475A1 - Compounds that inhibit asparagine synthetase and their methods of use. WIPO (PCT)

Sources

Application

Application Note: Structural Elucidation of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride using 1D and 2D NMR Spectroscopy

Abstract: This application note provides a comprehensive guide for the structural characterization of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive guide for the structural characterization of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and data acquisition for 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments. Furthermore, we offer an in-depth analysis of the expected spectral data, including predicted chemical shifts, coupling constants, and key correlations, to facilitate unambiguous assignment of the diastereomeric structure. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral small molecules.

Introduction

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a chiral heterocyclic compound featuring two stereocenters. As a substituted proline derivative, it represents a valuable building block in medicinal chemistry and drug discovery. The precise determination of its three-dimensional structure, specifically the relative stereochemistry of the hydroxyl and carboxamide groups, is critical as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] The magnetic environment of each nucleus is highly sensitive to its local electronic and spatial surroundings, allowing for the differentiation of diastereomers.[1] This application note outlines a systematic approach to acquire and interpret the NMR data for the hydrochloride salt of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide, ensuring its structural integrity and stereochemical purity.

Molecular Structure and NMR Assignment Strategy

The structure of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride is presented below, with protons and carbons systematically labeled for NMR assignment. The hydrochloride salt form means the pyrrolidine nitrogen will be protonated, influencing the chemical shifts of adjacent nuclei.

Caption: Molecular structure of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide with atom numbering for NMR assignments.

The key to the structural confirmation lies in:

  • 1D ¹H NMR: To identify all proton signals, their integrations, chemical shifts, and splitting patterns (multiplicities). The diastereotopic nature of the methylene protons at C4 and C5 is expected to result in complex multiplets.[2]

  • 1D ¹³C NMR: To identify all unique carbon signals.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, confirming which protons are on adjacent carbons.[3]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹H-¹³C one-bond correlation), confirming the assignment of both.[4][5]

Experimental Protocols

Sample Preparation

The choice of deuterated solvent is critical for amine hydrochloride salts. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices due to their ability to dissolve polar salts and exchange with labile protons (OH, NH), which can simplify the spectrum.[6]

  • Weighing: Accurately weigh 5-10 mg of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆ (or D₂O).

  • Homogenization: Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.[7]

  • Reference Standard: DMSO-d₆ contains a residual proton signal at ~2.50 ppm, which can serve as a primary internal reference.[8] For highly accurate quantitative work (qNMR), a certified internal standard can be added, but for structural elucidation, the solvent peak is sufficient.[9]

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 (signal-to-noise dependent).

  • ¹³C NMR:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: -10 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

  • COSY:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Increments: 256 in the indirect dimension (F1).

    • Number of Scans: 4-8 per increment.

  • HSQC:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).

    • ¹H Spectral Width (F2): Same as ¹H NMR.

    • ¹³C Spectral Width (F1): 0 to 100 ppm (or adjusted to the aliphatic region).

    • Number of Increments: 256 in F1.

    • Number of Scans: 8-16 per increment.

Predicted Spectral Data and Interpretation

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride in DMSO-d₆. These predictions are based on established chemical shift ranges for similar functional groups.[10][11][12]

Table 1: Predicted ¹H NMR Data

Atom LabelPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Integration
NH₂ (Amide, N7)7.5 - 8.5br s-2H
OH (Hydroxyl)4.5 - 5.5br s-1H
NH₂⁺ (Ring, N1)9.0 - 10.0br s-2H
H34.3 - 4.5mJ₃,₂; J₃,₄ₐ; J₃,₄ₑ1H
H24.0 - 4.2dJ₂,₃1H
H5a, H5b3.2 - 3.6mJgem; Jvic2H
H4a, H4b2.0 - 2.4mJgem; Jvic2H

Table 2: Predicted ¹³C NMR Data

Atom LabelPredicted δ (ppm)
C6 (Amide C=O)170 - 175
C3 (CH-OH)68 - 72
C2 (CH-CONH₂)58 - 62
C5 (CH₂-N)45 - 50
C4 (CH₂)30 - 35
Detailed Spectral Interpretation
  • Amide and Labile Protons: The amide (N7-H₂) and protonated amine (N1-H₂⁺) protons are expected to appear as broad singlets far downfield due to the deshielding effect of the nitrogen and the positive charge.[13] The hydroxyl proton will also be a broad singlet. In D₂O, these signals would disappear due to deuterium exchange, which can be a useful diagnostic experiment.

  • Methine Protons (H2 and H3): H3, attached to the carbon bearing the hydroxyl group, is expected to be the most downfield of the ring CH protons. H2, being alpha to both the protonated nitrogen and the carboxamide group, will also be significantly downfield. The trans relationship between H2 and H3 (dihedral angle ~120-140°) in the (2S,3S) isomer is predicted to result in a relatively small vicinal coupling constant (J₂,₃ ≈ 2-5 Hz).[7]

  • Methylene Protons (H4 and H5): The protons on C4 (H4a, H4b) and C5 (H5a, H5b) are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling, Jgem ≈ 10-14 Hz) and to adjacent protons (vicinal coupling, Jvic), resulting in complex, overlapping multiplets.[2] H5 protons, being adjacent to the protonated nitrogen, will be further downfield than the H4 protons.

2D NMR Correlation Analysis

2D NMR experiments are essential for connecting the individual signals into a coherent molecular structure.

COSY Analysis: The COSY spectrum reveals the ¹H-¹H coupling network. Key expected correlations are:

  • H2 will show a cross-peak to H3.

  • H3 will show cross-peaks to H2 and the H4 protons.

  • The H4 protons will show cross-peaks to H3 and the H5 protons.

  • The H5 protons will show cross-peaks to the H4 protons.

This sequential connectivity (H2-H3-H4-H5) confirms the pyrrolidine ring structure.

G H2 H2 H3 H3 H2->H3 H4 H4a/b H3->H4 H5 H5a/b H4->H5

Caption: Expected ¹H-¹H COSY correlations for the pyrrolidine ring protons.

HSQC Analysis: The HSQC spectrum provides the definitive link between the proton and carbon skeletons. Each cross-peak confirms a direct one-bond C-H attachment.[14]

  • The ¹H signal for H2 will correlate to the ¹³C signal for C2.

  • The ¹H signal for H3 will correlate to the ¹³C signal for C3.

  • The two distinct ¹H signals for H4a/H4b will both correlate to the single ¹³C signal for C4.

  • The two distinct ¹H signals for H5a/H5b will both correlate to the single ¹³C signal for C5.

This allows for the confident assignment of all carbons in the pyrrolidine ring.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural and stereochemical characterization of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The subsequent interpretation, guided by the predicted chemical shifts and the systematic analysis of COSY and HSQC correlations, enables an unambiguous assignment of all proton and carbon signals, confirming the identity and stereochemical integrity of this important chiral building block.

References

  • BenchChem. (2025). A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
  • Gupta, R., et al. (2020).
  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 9a. ResearchGate. [Link]

  • Anisworth, W. B., & Jones, R. A. Y. (1961). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Cook, A. G., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). [Link]

  • National Institute of Standards and Technology. (2012). 13C - NMR Absorptions of Major Functional Groups. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]

  • Bruker. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

Sources

Method

Application Note: Protocol for Dissolving (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride in Aqueous Buffers

Introduction & Mechanistic Overview (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride (CAS: 426844-45-3) is a highly polar, chiral secondary amine derivative frequently utilized as a chiral building block, organoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride (CAS: 426844-45-3) is a highly polar, chiral secondary amine derivative frequently utilized as a chiral building block, organocatalyst, and pharmaceutical intermediate. Because it is supplied as a hydrochloride (HCl) salt, it exhibits excellent aqueous solubility. However, the dissolution of hydrochloride salts in aqueous media is not a chemically neutral event.

The Causality of pH Shifts: When the solid HCl salt dissolves, it rapidly dissociates into the protonated pyrrolidinium species and chloride ions. In unbuffered water or weakly buffered solutions (such as 10 mM PBS), this dissociation releases protons ( H+ ) into the medium, causing a rapid and significant drop in pH—often down to pH 2.0–4.0 [1]. This acidification occurs because the buffer capacity of the medium is overwhelmed by the high localized concentration of protons. If this pH shift is not mitigated, it can lead to protein denaturation in downstream biological assays or induce disproportionation in complex formulations [2].

The Risk of Epimerization and Hydrolysis: While the compound is highly stable under acidic to neutral conditions, prolonged exposure to highly basic environments (pH > 10) during manual pH adjustment (over-titration) risks epimerization at the chiral centers (2S,3S) or hydrolysis of the primary carboxamide group. Therefore, a controlled, self-validating buffering strategy is essential to maintain the structural integrity of the molecule while achieving the target physiological pH [3].

Physicochemical Properties

To accurately calculate molarity and anticipate buffer capacity requirements, reference the compound's quantitative data summarized in Table 1.

PropertyValue / Description
Chemical Name (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride
CAS Number 426844-45-3
Molecular Formula C5​H10​N2​O2​⋅HCl
Molecular Weight 166.61 g/mol
Salt Form Hydrochloride (Monohydrochloride)
Solubility Highly soluble in water and aqueous buffers (>50 mg/mL)
Stereochemistry (2S, 3S) - Sensitive to strong bases

Experimental Protocols

To ensure a self-validating system, the protocol is split into two workflows based on the target concentration. Every step includes a validation checkpoint (pH measurement) to prevent downstream assay failure.

Workflow A: Low-to-Moderate Concentration (≤ 10 mM)

For concentrations at or below 10 mM, standard biological buffers (e.g., 50 mM HEPES or 1X PBS) typically possess sufficient buffer capacity to absorb the released protons without a drastic pH drop.

  • Calculate Mass: Determine the required mass of the compound (MW = 166.61 g/mol ). For a 10 mM solution in 10 mL, weigh exactly 16.66 mg of the lyophilized powder.

  • Solvent Addition: Add 9.5 mL of the chosen aqueous buffer (e.g., 1X PBS, pH 7.4) to the vial.

  • Dissolution: Vortex the mixture for 30–60 seconds at room temperature. The compound is highly hydrophilic and should dissolve rapidly, yielding a clear solution.

  • Validation (pH Check): Measure the pH of the solution using a calibrated micro-pH probe. The pH should remain within 0.2 units of the target buffer pH.

  • Volume Adjustment: If the pH is stable, add the remaining buffer to reach the final 10.0 mL volume.

  • Sterilization: Filter the solution through a 0.22 µm PES or PTFE syringe filter if sterile conditions are required.

Workflow B: High-Concentration Stock Solutions (> 10 mM up to 100 mM)

At high concentrations, the molarity of the released HCl will exceed the buffering capacity of standard physiological buffers, necessitating active titration.

  • Calculate Mass: Weigh the required mass for the target concentration (e.g., 166.6 mg for a 100 mM stock in 10 mL).

  • Initial Dissolution: Suspend the powder in 8.0 mL of the target buffer (80% of final volume). Vortex until visually dissolved.

  • Primary Validation: Measure the pH. At 100 mM, the pH will likely drop below 4.0.

  • Controlled Titration:

    • Slowly add 0.1 M NaOH dropwise while continuously stirring or swirling.

    • Critical Causality Step: Do not use highly concentrated NaOH (e.g., 1 M or 5 M) as localized high pH spikes (> pH 10) in the droplet microenvironment can trigger epimerization of the (2S,3S) stereocenters.

  • Secondary Validation: Continuously monitor the pH until it stabilizes at the target physiological pH (e.g., 7.4).

  • Final Adjustment: Once the target pH is reached and stable for 2 minutes, adjust the total volume to exactly 10.0 mL using the base buffer.

  • Sterilization: Pass through a 0.22 µm filter and aliquot into single-use vials to prevent repeated freeze-thaw cycles.

Visualizations of Workflows and Mechanisms

Workflow A Weigh (2S,3S)-3-hydroxypyrrolidine -2-carboxamide HCl C Add Buffer to Compound (Vortex/Sonicate) A->C B Select Aqueous Buffer (e.g., PBS, HEPES) B->C D Measure pH C->D E pH < Target? D->E F Titrate with 0.1M NaOH (Dropwise) E->F Yes G Final Volume Adjustment E->G No F->D Re-check pH H Sterile Filtration (0.22 µm) G->H

Figure 1: Step-by-step dissolution and pH titration workflow for hydrochloride salts.

Mechanism S1 Solid HCl Salt (R-NH2+ Cl-) S2 Dissociation in Water Release of H+ & Cl- S1->S2 S3 pH Drop (Acidification) S2->S3 S4 Buffer Intervention (A- + H+ -> HA) S3->S4 S5 Equilibrium Restored (Target pH) S4->S5 Risk Risk: Epimerization if pH > 10 S4->Risk Over-titration

Figure 2: Mechanistic pathway of HCl salt dissociation, pH shift, and buffering intervention.

References

  • Štukelj, J., Agopov, M., Yliruusi, J., & Svanbäck, S. "Machine-Vision-Enabled Salt Dissolution Analysis." Analytical Chemistry, 2020, 92(14), 9730–9738. Available at:[Link]

  • Ojala, K., et al. "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation." International Journal of Pharmaceutics, 2021, 606, 120875. Available at:[Link]

  • "Drug Dissolution Enhancement by Salt Formation: Current Prospects." Research Journal of Pharmaceutical Dosage Forms and Technology, 2011. Available at: [Link]

Application

Application Notes and Protocols for the Strategic Use of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride in Advanced Peptide Synthesis

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and peptidomimetic design. Introduction: Beyond the Canonical Twenty In the landscape of peptide science, the strategic incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and peptidomimetic design.

Introduction: Beyond the Canonical Twenty

In the landscape of peptide science, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic design. Proline and its derivatives are of particular interest due to the unique conformational constraints they impose on the peptide backbone, which are critical for defining secondary structures like β-turns and polyproline helices.[1][2] (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride, a synthetic analog of hydroxyproline, offers a sophisticated tool for peptide chemists. Its structure combines the rigidifying effect of the pyrrolidine ring with the stereospecific influence of a hydroxyl group at the 3-position and a C-terminal carboxamide, providing a unique combination of properties for modulating peptide structure, stability, and function.

This guide provides an in-depth exploration of the applications of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide, detailing the mechanistic rationale for its use and providing robust protocols for its incorporation into synthetic peptides.

Scientific Rationale and Mechanistic Insights

The utility of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide stems from its profound influence on the conformational dynamics of the peptide chain. This influence is exerted through two primary mechanisms: control of the pyrrolidine ring pucker and modulation of the cis/trans amide bond equilibrium.

Pyrrolidine Ring Pucker and Backbone Geometry

The five-membered ring of proline is not planar and exists in two preferred, puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker), relative to the plane defined by the other four ring atoms. The ring pucker is intrinsically linked to the peptide backbone torsion angles (φ, ψ), with the exo pucker favoring more compact, helical conformations (like the polyproline II helix) and the endo pucker favoring more extended structures.[3]

The stereochemistry of substituents on the ring is a powerful determinant of this equilibrium. For a (3S)-hydroxyproline derivative, the hydroxyl group introduces specific stereoelectronic effects. The ultimate position of the equilibrium depends on a complex blend of steric, electronic, and conformational factors.[4] While substituents at the C-4 position have a more pronounced impact, those at C-3 still exert a significant influence on the ring's conformational preference.[4][5]

Modulation of the Cis/Trans Amide Bond Isomerism

The Xaa-Pro peptide bond is unique in its relatively low energy barrier between the cis and trans conformations, with a significant population of the cis isomer often present in solution.[2] This isomerism is a critical factor in protein folding and recognition events. The conformational preferences of the pyrrolidine ring, dictated by substituents, directly influence the cis/trans equilibrium. By introducing the (2S,3S)-3-hydroxy moiety, the peptide chemist can bias this equilibrium, thereby pre-organizing the peptide backbone into a desired conformation for enhanced receptor binding or improved stability.

The Role of the C-Terminal Carboxamide

The presence of a C-terminal carboxamide instead of a carboxylic acid is a common strategy in peptide drug design. This modification neutralizes the negative charge of the C-terminus, which can be crucial for membrane permeability and for mimicking the peptide bond in a larger protein context. Furthermore, C-terminal amidation confers enhanced resistance to degradation by carboxypeptidases, thereby increasing the in vivo half-life of the peptide.

Visualizing the Structural Impact

The following diagrams illustrate the key structural features of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide and its influence on peptide conformation.

N1 N C5 N1->C5 H_N H N1->H_N C2 C2->N1 C_amide C' C2->C_amide C3 C3->C2 O_hydroxyl OH C3->O_hydroxyl C4 C4->C3 C5->C4 O_amide O C_amide->O_amide N_amide NH2 C_amide->N_amide

Caption: Structure of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide.

G cluster_peptide Peptide Chain N-term N-term AA1 AA(n-1) N-term->AA1 ... C_alpha AA1->C_alpha Peptide Bond N_pro N C_alpha->N_pro Amide C'ONH2 C_alpha->Amide C_gamma C_beta C_gamma->C_beta C_delta C_delta->C_gamma N_pro->C_delta C_beta->C_alpha OH OH C_beta->OH

Caption: Incorporation into a peptide chain, highlighting the rigid ring structure.

G A (2S,3S)-3-OH-Pro-NH2 Incorporation B Stereoelectronic Effect of (3S)-OH Group A->B C Bias in Pyrrolidine Ring Pucker B->C D Favors Cγ-endo or Cγ-exo C->D E Modulation of Cis/Trans Isomer Ratio C->E F Pre-organized Backbone Conformation D->F E->F G Enhanced Stability & Receptor Affinity F->G

Caption: Logical workflow of conformational influence.

Experimental Protocols

The following protocols are designed for manual or automated solid-phase peptide synthesis (SPPS) using standard Fmoc/tBu chemistry.

Protocol 1: Incorporation as a C-Terminal Moiety on Resin

This protocol details the coupling of Fmoc-protected (2S,3S)-3-(O-tBu)-hydroxypyrrolidine-2-carboxylic acid to a resin, followed by amidation during cleavage. This is a common route to generate a C-terminal amide.

Materials:

  • Fmoc-(2S,3S)-3-(O-tert-butyl)-hydroxypyrrolidine-2-carboxylic acid

  • Rink Amide MBHA or Sieber Amide resin (0.3 - 0.8 mmol/g substitution)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% Piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a 15-minute agitation.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(2S,3S)-3-(O-tBu)-hydroxypyrrolidine-2-carboxylic acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF. Add DIEA (6 eq.) and vortex for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test (or other appropriate test for a secondary amine like the Isatin test) to confirm coupling completion. A negative test indicates success. If positive, recouple with fresh reagents.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Peptide Elongation: Proceed with standard SPPS cycles (Fmoc deprotection, washing, coupling, washing) for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours. The Rink Amide linker cleaves to yield a C-terminal carboxamide, and the TFA simultaneously removes the tBu protecting group from the hydroxyl and other side-chain protecting groups.

  • Peptide Precipitation & Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Isolate by centrifugation, wash with ether, and purify by reverse-phase HPLC.

Protocol 2: Coupling to a Peptide-Resin (Solution-Phase Activation)

This protocol is for introducing the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride directly as the final C-terminal cap to a protected peptide fragment in solution, or adapting for on-resin capping if the N-terminus of the proline analog is appropriately protected (e.g., with Boc). For on-resin capping with the title compound, the free amine would be coupled to the C-terminal carboxylic acid of the peptide-resin.

Materials:

  • (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride

  • Peptide-resin with a free C-terminal carboxylic acid (e.g., on Wang or 2-Chlorotrityl chloride resin)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: DIEA

  • Solvents: DMF, DCM

Procedure:

  • Resin Preparation: Ensure the peptide-resin is washed and swelled in DMF.

  • Reagent Preparation: In a separate vial, dissolve (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (5 eq. relative to resin loading), HBTU (4.9 eq.), and HOBt (5 eq.) in DMF.

  • Activation: Add DIEA (10 eq.) to the reagent mixture. The excess base is required to neutralize the hydrochloride salt and activate the coupling reagents.

  • Coupling Reaction: Add the activated solution to the peptide-resin. Agitate for 4-6 hours. Due to the potential for steric hindrance, a longer coupling time is recommended.

  • Monitoring & Washing: Monitor for the disappearance of free carboxylic acid groups. Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification: Proceed with the appropriate cleavage cocktail for the resin used (e.g., high TFA percentage for Wang resin). Purify as described above.

Quantitative Data and Expected Outcomes

The incorporation of proline analogs can sometimes be challenging. The following table provides expected outcomes based on literature for similar structures.[6][7]

ParameterExpected ValueNotes
Coupling Efficiency >95%Monitor with a test for secondary amines (e.g., Isatin test). Double coupling may be necessary.
Crude Peptide Purity (RP-HPLC) 60-85%Highly dependent on the overall peptide sequence and length. Aggregation can be an issue.[7]
Final Yield (Post-Purification) 15-40%Varies significantly with peptide length, sequence, and purification efficiency.
Cis/Trans Isomer Ratio (NMR) Sequence DependentThe (3S)-OH group is expected to influence the ratio. Analysis by 1D or 2D NMR is required for characterization.[4]
Proteolytic Stability EnhancedThe C-terminal amide and the proline ring structure are expected to confer resistance to carboxypeptidases and endopeptidases.

Troubleshooting and Expert Recommendations

  • Difficult Couplings: For sterically hindered couplings onto the pyrrolidine nitrogen, consider using more potent coupling reagents like HATU or COMU. Increasing the coupling time and temperature (e.g., to 40°C) can also improve efficiency.

  • Diketopiperazine (DKP) Formation: When incorporating the proline analog as the second residue from the C-terminus, there is a risk of DKP formation, leading to chain cleavage from the resin.[8][9] To mitigate this, use a highly acid-labile resin (e.g., 2-chlorotrityl chloride) and couple the third amino acid as a pre-formed dipeptide if possible.

  • Aggregation: Proline-rich sequences can sometimes aggregate. To overcome this, consider using chaotropic salts (e.g., LiCl) in the coupling mixture or using specialized resins like NovaSyn® TG.[7]

  • Protecting the Hydroxyl Group: During Fmoc-SPPS, it is crucial to protect the 3-hydroxyl group (e.g., as a tert-butyl ether) to prevent side reactions during activation and coupling steps. This protecting group is then removed during the final TFA cleavage.

Conclusion

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride is a valuable building block for the synthesis of conformationally defined peptides. By leveraging its unique stereochemistry, researchers can exert precise control over the peptide backbone, leading to enhanced stability, refined secondary structure, and potentially improved biological activity. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this powerful tool in peptide design and drug discovery.

References

  • Adams, E. (1976). Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. International Journal of Peptide and Protein Research, 8(5), 503-16. [Link]

  • LifeTein. (2025, October 29). Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog. [Link]

  • Hartman, M. C. T. (2010). Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. UDSpace - University of Delaware. [Link]

  • Loffet, A., & Gilon, C. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • van der Vlist, A., et al. (2020). Chemical Synthesis of Glycopeptides containing L-Arabinosylated Hydroxyproline and Sulfated Tyrosine. ChemRxiv. [Link]

  • Taylor, C. M. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry, 70(4), 1245-1255. [Link]

  • Lecourt, T., & Miclet, E. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2412-2436. [Link]

  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(7), 2841-2853. [Link]

  • Taylor, C. M. (2025, August 6). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride

Executive Overview (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride is a highly valuable chiral building block, widely utilized in the synthesis of peptidomimetics and as a foundational scaffold for asymmetric or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride is a highly valuable chiral building block, widely utilized in the synthesis of peptidomimetics and as a foundational scaffold for asymmetric organocatalysis[1]. However, researchers frequently encounter significant yield bottlenecks during its synthesis from N-Boc-(2S,3S)-3-hydroxyproline. These bottlenecks primarily stem from the unprotected C3-hydroxyl group and the inherent hygroscopicity of the final hydrochloride salt.

This technical guide provides a self-validating, mechanistic approach to troubleshooting and optimizing this synthesis, ensuring high chemical yield and stereochemical purity.

Mechanistic Troubleshooting & FAQs

Q1: My amidation yield is plateauing around 50-60%, and LC-MS shows higher molecular weight impurities. What is causing this? A1: You are likely observing competing O-acylation . When using standard coupling reagents (e.g., EDC, HATU) at room temperature, the activated carboxylic acid can react with the unprotected secondary hydroxyl group at C3 of another molecule, leading to O-acylated dimers. Furthermore, the use of strong bases like DIPEA can promote base-catalyzed enolization at the C2 position, resulting in epimerization to the (2R,3S) diastereomer[2]. Causality-Driven Solution: Transition to the Mixed Anhydride Method . By utilizing isobutyl chloroformate and N-methylmorpholine (NMM) at -15 °C, the activation is instantaneous. The low temperature and steric bulk of the mixed anhydride heavily favor the attack of ammonia over the secondary alcohol, preserving both the C3-OH and the C2 stereocenter.

Q2: After Boc deprotection, my product is a sticky, unweighable gum instead of a solid powder. How do I isolate it cleanly? A2: (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride is exceptionally polar and highly hygroscopic. If you deprotect using aqueous HCl or Trifluoroacetic acid (TFA), residual water or hygroscopic TFA salts will prevent crystallization. Causality-Driven Solution: Implement an anhydrous deprotection strategy . Treat the N-Boc intermediate with 4M HCl in 1,4-dioxane. As the Boc group is cleaved, the highly polar hydrochloride salt will naturally precipitate out of the non-polar dioxane solution. Filtering this under a nitrogen blanket yields a dry, free-flowing crystalline powder[3].

Synthetic Workflow & Mechanistic Pathways

Workflow SM N-Boc-(2S,3S)-3- Hydroxyproline Activation Mixed Anhydride Activation (-15°C) SM->Activation iBuOCOCl, NMM Amidation Amidation (NH3) IPC: LC-MS Check Activation->Amidation NH3(g) or NH4Cl Deprotect Anhydrous HCl in Dioxane Amidation->Deprotect Isolate Intermediate Product (2S,3S)-3-Hydroxypyrrolidine- 2-carboxamide HCl Deprotect->Product Direct Precipitation

Caption: Synthetic workflow for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl with IPC checkpoints.

Pathways Intermediate Activated Ester Intermediate Target Desired Amidation (Fast, Low Temp) Intermediate->Target NH3 attack at C=O OAcyl O-Acylation Byproduct (Excess Reagent) Intermediate->OAcyl C3-OH attack at C=O Epimer C2-Epimerization (Excess Base/Heat) Intermediate->Epimer Base-catalyzed enolization

Caption: Mechanistic divergence during activation highlighting conditions that lead to yield loss.

Quantitative Reagent Comparison

To highlight the causality behind reagent selection, the following table summarizes the quantitative impact of different coupling systems on the amidation of N-Boc-(2S,3S)-3-hydroxyproline.

Coupling SystemOperating TempChemoselectivity (Amide vs. Ester)Epimerization RiskTypical Isolated Yield
HATU / DIPEA 20 °CPoor (High O-acylation)High40 - 55%
EDC·HCl / HOBt 0 °C to 20 °CModerateModerate60 - 70%
iBuOCOCl / NMM -15 °C to 0 °CExcellentLow85 - 95%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) criteria.

Phase 1: Mixed Anhydride Amidation
  • Activation: Dissolve N-Boc-(2S,3S)-3-hydroxyproline (1.0 eq) in anhydrous THF (0.2 M) under a dry nitrogen atmosphere. Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Add N-methylmorpholine (NMM, 1.1 eq) dropwise, followed by isobutyl chloroformate (1.05 eq). Stir for 15 minutes at -15 °C.

    • IPC Checkpoint 1: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. The mass should correspond entirely to the methyl ester (confirming complete activation). Do not proceed if unreacted starting material remains.

  • Amidation: Bubble anhydrous NH3 gas into the solution for 10 minutes (alternatively, add 2.0 eq of finely ground NH4Cl followed by 2.0 eq of NMM). Maintain the temperature below 0 °C for 1 hour, then allow it to warm to room temperature.

    • IPC Checkpoint 2: TLC (10% MeOH in DCM) should show complete consumption of the activated intermediate.

  • Workup: Concentrate the THF in vacuo. Dissolve the residue in Ethyl Acetate, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate to yield N-Boc-(2S,3S)-3-hydroxyprolinamide as a white solid.

Phase 2: Anhydrous Deprotection & Isolation
  • Deprotection: Suspend the N-Boc-(2S,3S)-3-hydroxyprolinamide in anhydrous 1,4-dioxane (0.5 M). Cool to 0 °C.

  • Slowly add 4M HCl in 1,4-dioxane (5.0 eq). Remove the ice bath and stir at room temperature. A white precipitate will begin to form within 30 minutes.

    • IPC Checkpoint 3: Monitor the reaction for the cessation of CO2 gas evolution. Analyze the supernatant via LC-MS to ensure complete disappearance of the Boc-protected mass.

  • Isolation: Once complete (typically 2-3 hours), add an equal volume of cold Methyl tert-butyl ether (MTBE) to maximize precipitation.

  • Filter the suspension rapidly using a Buchner funnel under a stream of dry nitrogen to prevent ambient moisture absorption. Wash the filter cake with cold MTBE (3x).

  • Dry the resulting solid in a vacuum oven at 40 °C for 12 hours to yield (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride as a highly pure, non-sticky powder.

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Optimization

Technical Support Center: Resolving Stereochemical Impurities in (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting stereochemical degradation or synthetic contamination in batche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting stereochemical degradation or synthetic contamination in batches of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride. Because this molecule contains two contiguous stereocenters (C2 and C3), maintaining high enantiomeric excess (ee) and diastereomeric excess (de) is critical when utilizing it as a chiral building block or active pharmaceutical ingredient (API) intermediate.

Part 1: Root Cause Analysis (FAQs)

Q1: Why do my batches of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide frequently show contamination with the (2R,3S) diastereomer? A: The primary cause of (2R,3S) contamination is epimerization at the C2 position. The carboxamide group is strongly electron-withdrawing, which significantly increases the acidity of the adjacent C2 α -proton. Under even mildly basic or strongly acidic aqueous conditions, this proton can be abstracted, leading to an enol/enolate intermediate. As documented in the synthesis of related 1 [1], the C2 stereocenter is highly susceptible to epimerization, leading to a thermodynamic mixture of cis and trans isomers.

Q2: Does the hydrochloride salt formation process induce this epimerization? A: Yes. If the HCl salt is formed using aqueous hydrochloric acid or at elevated temperatures, the amide oxygen becomes protonated. This dramatically increases the electrophilicity of the carbonyl system, further lowering the pKa of the C2 proton. The presence of water acts as a proton shuttle, facilitating the enolization process. Therefore, transitioning from the free base to the HCl salt must be done under strictly anhydrous, cryogenic conditions to kinetically freeze the desired (2S,3S) configuration.

Q3: How can I differentiate between synthetic contamination and post-synthesis epimerization? A: Analyze the impurity profile. If you observe all four stereoisomers—(2S,3S), (2R,3R), (2R,3S), and (2S,3R)—the root cause is likely poor stereocontrol during the upstream asymmetric synthesis, such as2 [4]. If you only observe the (2R,3S) epimer alongside your (2S,3S) product, the issue is almost certainly post-synthetic C2 epimerization occurring during workup or salt formation.

Part 2: Analytical Detection & Data Presentation

To implement a self-validating protocol, you must establish robust in-process controls (IPC). While 3 [2] has been highly effective for resolving hydroxyproline stereoisomers, Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) remain the industry standards for batch release.

Table 1: Recommended Chromatographic Methods for Stereoisomer Resolution

Analytical MethodColumn ChemistryMobile Phase / CarrierAdditivesTypical Elution OrderResolution ( Rs​ )
Chiral SFC Amylose tris(3,5-dimethylphenylcarbamate) CO2​ / Methanol (80:20)0.1% Isopropylamine(2R,3R) (2S,3S) (2R,3S)> 2.5
Chiral HPLC (NP) Cellulose tris(4-methylbenzoate)Hexane / Ethanol (70:30)0.1% Diethylamine(2R,3S) (2S,3S) (2S,3R)> 2.0
CE-LIF Bare Fused Silica500 mM Acetate Buffer (pH 3.5)5 mM β -Cyclodextrin(2S,3R) (2S,3S) (2R,3S)> 3.0

Note: Ensure the HCl salt is neutralized prior to injection on NP-HPLC to prevent peak tailing and column degradation.

Part 3: Troubleshooting & Resolution Workflows

When a batch fails specification (ee/de < 98%), you must execute a chemical resolution and re-salting workflow. The diagram below outlines the logical progression of this rescue operation.

Workflow Start Impure (2S,3S) Batch (ee/de < 98%) Analyze Chiral SFC Analysis Quantify Epimers Start->Analyze FreeBase Anhydrous Free-Basing (Weak Basic Resin) Analyze->FreeBase Resolution Diastereomeric Salt Formation (L-Tartaric Acid) FreeBase->Resolution Crystallize Selective Recrystallization (IPA/MeOH 80:20) Resolution->Crystallize HClFormation Anhydrous HCl Treatment (T < 5°C) Crystallize->HClFormation Pure Pure (2S,3S)-HCl Salt (ee/de > 99.5%) HClFormation->Pure

Workflow for resolving (2S,3S)-3-hydroxypyrrolidine-2-carboxamide stereochemical impurities.

Protocol A: Diastereomeric Salt Resolution of Contaminated Batches

If your batch contains significant (2R,3S) epimer, standard recrystallization of the HCl salt will often fail because the solubility profiles of the epimeric hydrochlorides are too similar. Instead, utilize 4 [3].

Step-by-Step Methodology:

  • Free-Basing (IPC Checkpoint): Dissolve the impure (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl in anhydrous methanol. Add a weak, anhydrous basic resin (e.g., Amberlyst A21) and stir gently for 2 hours at room temperature.

    • Causality: Using a weak solid-supported base prevents the localized high pH spikes that aqueous NaOH would cause, thereby preventing further C2 epimerization. Filter the resin and concentrate the filtrate under reduced pressure.

  • Chiral Salt Formation: Redissolve the free base in an 80:20 mixture of Isopropanol (IPA) and Methanol. Heat to 50 °C. Add 1.05 equivalents of Dibenzoyl-L-tartaric acid.

    • Causality: The bulky chiral acid forms a rigid diastereomeric network, exaggerating the physical differences between the (2S,3S) and (2R,3S) isomers.

  • Controlled Cooling: Cool the solution at a rate of 5 °C/hour down to 5 °C. Seed crystals of the pure (2S,3S)-tartrate salt can be added at 35 °C to induce selective nucleation.

  • Isolation & Validation: Filter the resulting crystals and wash with cold IPA. Perform Chiral SFC on a small neutralized aliquot. If de > 99%, proceed to Protocol B. If not, repeat the recrystallization.

Protocol B: Epimerization-Free Hydrochloride Salt Formation

Once you have the pure free base (either from Protocol A or a fresh synthetic batch), you must convert it to the HCl salt without triggering enolization.

Step-by-Step Methodology:

  • Solvent Exchange: Suspend the pure free base in anhydrous 1,4-dioxane or Methyl tert-butyl ether (MTBE) (10 mL/g).

    • Causality: Aprotic solvents prevent the proton-shuttling mechanism required for enolization.

  • Cryogenic Cooling: Chill the suspension to 0–5 °C under an inert argon atmosphere.

  • Acid Addition: Dropwise, add 1.0 equivalent of anhydrous HCl in dioxane (4.0 M). Maintain the internal temperature below 5 °C.

    • Causality: Controlling the exotherm prevents the thermal activation energy required for the C2 proton abstraction.

  • Maturation and Isolation: Stir for 1 hour at 0 °C. The (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride will precipitate as a fine white powder. Filter under nitrogen, wash with cold MTBE, and dry under vacuum at 30 °C.

References

  • Title: Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds Source: ResearchGate URL
  • Title: Cyclodextrin-Modified Capillary Zone Electrophoresis for the Chiral Analysis of Proline and Hydroxyproline Stereoisomers in Chicken Collagen Hydrolysates Source: PMC / NIH URL
  • Title: The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?
  • Title: Stereodivergent Synthesis Catalyzed by Enzymes and Chemo-enzymes Source: Thieme Connect URL

Sources

Troubleshooting

optimizing crystallization conditions for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl

Welcome to the Technical Support Center for the crystallization of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl . This chiral intermediate presents unique isolation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl .

This chiral intermediate presents unique isolation challenges. The molecule features a dense hydrogen-bonding network (a hydroxyl group, a carboxamide, and a protonated pyrrolidine amine) combined with the inherently hygroscopic nature of its hydrochloride salt. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity crystalline isolation.

Core Principles: The Thermodynamics of Hydrochloride Salt Crystallization

The crystallization of highly polar amino acid derivatives typically requires an anti-solvent approach[1]. Cooling crystallization alone is frequently insufficient because the target molecule exhibits high solubility in polar solvents (like methanol or water) even at low temperatures.

However, introducing a non-polar anti-solvent (like ethyl acetate or diisopropyl ether) rapidly spikes supersaturation. If this supersaturation is generated faster than the solute molecules can integrate into a rigid crystal lattice, the system bypasses the metastable zone and enters a miscibility gap[2]. This triggers Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Understanding the thermodynamic boundaries between the metastable zone (where pure crystals grow) and the spinodal curve (where impure oils form) is the key to optimizing this process[3].

Troubleshooting Guide & FAQs

Q1: During anti-solvent addition, my solution turns into a milky emulsion and eventually settles as a sticky gum at the bottom of the reactor. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[2]. Because the integration of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl into a crystal lattice is kinetically hindered by its complex hydrogen-bonding requirements, high supersaturation forces the solute to separate into a secondary, solute-rich liquid phase rather than a solid[4]. This oil phase acts as an excellent solvent for impurities, which is why the resulting gum is highly impure and difficult to handle[5]. Intervention: You must keep the system within the metastable zone. Re-heat the mixture until the oil redissolves, add 5-10% more of your primary polar solvent, and cool slowly. Introduce seed crystals before adding the bulk of the anti-solvent to provide a low-energy surface for heterogeneous nucleation[6].

Q2: How do I select the optimal solvent/anti-solvent system for this specific hydrochloride salt? A: The hydrochloride salt requires a primary solvent with a high dielectric constant to disrupt the ionic lattice, paired with an anti-solvent that induces precipitation without causing LLPS. Methanol or dioxane are excellent primary solvents, while ethyl acetate (EtOAc) or diisopropyl ether (iPr2O) are preferred anti-solvents for pyrrolidine derivatives[7]. Avoid using highly non-polar anti-solvents like heptane too rapidly, as the extreme polarity difference exacerbates oiling out[8].

Q3: My isolated crystals have poor diastereomeric purity. How can I improve the chiral resolution during crystallization? A: Fractional crystallization of hydrochloride salts exploits the differential solubility of diastereomeric pairs[9]. If your crude material contains (2R,3R) or meso impurities, you must optimize the crystallization temperature. The thermodynamic stability of the desired (2S,3S) polymorph is temperature-dependent. Conduct the crystallization with a higher isothermal hold (e.g., 45°C) during the initial nucleation phase. This thermodynamically favors the most stable, pure diastereomer before initiating a slow cooling ramp[1].

Quantitative Data: Solvent System Screening Matrix

To minimize trial and error, refer to the following quantitative matrix summarizing the performance of various solvent systems for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl.

Primary Solvent (v/v)Anti-Solvent (v/v)RatioLLPS RiskYield (%)Diastereomeric Purity (de)Notes & Observations
MethanolEthyl Acetate1:4Low82%>98%Optimal system. Forms highly crystalline, filterable solids[8].
DioxaneDiisopropyl Ether1:3Low78%>99%Excellent chiral resolution; slower crystal growth[7].
EthanolHeptane1:5High N/AN/ARapid oiling out observed. Gum formation upon cooling[5].
WaterIsopropanol1:10Medium65%92%High solubility in water limits yield; requires extended cooling[1].

Experimental Methodologies

Protocol 1: Self-Validating Anti-Solvent Crystallization & Seeding Strategy

This protocol is designed to maximize chiral purity while strictly avoiding the LLPS miscibility gap.

  • Dissolution: Suspend 10.0 g of crude (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl in 25 mL of anhydrous Methanol. Heat the mixture to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove insoluble foreign particulates that could trigger uncontrolled secondary nucleation.

  • Initial Anti-Solvent Charge: Slowly add 20 mL of Ethyl Acetate (EtOAc) dropwise over 30 minutes while maintaining the temperature at 50°C.

    • Validation Check: The solution must remain perfectly clear. If a blue opalescence or cloudiness appears, you have crossed the spinodal curve into LLPS. Immediately execute Protocol 2.

  • Seeding: Add 0.05 g (0.5 wt%) of pure (2S,3S)-3-hydroxypyrrolidine-2-carboxamide HCl seed crystals. Hold isothermally at 50°C for 1 hour.

    • Validation Check: The seed crystals should not dissolve, and the solution should transition to a very faint, opaque white suspension, confirming successful heterogeneous nucleation.

  • Cooling & Final Anti-Solvent Addition: Initiate a linear cooling ramp of 0.1°C/min down to 5°C. Concurrently, dose the remaining 80 mL of EtOAc over 4 hours using a syringe pump.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of cold (5°C) EtOAc. Dry in a vacuum oven at 40°C for 12 hours to prevent hygroscopic degradation.

Protocol 2: Oiling-Out Rescue Procedure

If LLPS occurs (solution turns milky/oily without discrete particles), do not attempt to filter the gum.

  • Thermal Reset: Immediately halt the anti-solvent addition. Increase the reactor temperature to 55°C.

  • Solvent Adjustment: Add Methanol in 2 mL increments, allowing 5 minutes of stirring between additions, until the oil droplets completely redissolve into a single, clear homogeneous phase.

  • Kinetic Correction: Reduce the agitation speed to 150 rpm to prevent shear-induced oiling. Proceed to step 4 of Protocol 1, ensuring the subsequent cooling rate is halved (0.05°C/min).

Process Visualizations

Workflow Start Dissolve Crude HCl Salt in Polar Solvent (e.g., MeOH) Filter Polish Filtration (Remove Insoluble Particulates) Start->Filter Heat Maintain Temperature at 45-50°C Filter->Heat AntiSolvent Slow Addition of Anti-Solvent (e.g., EtOAc or iPr2O) Heat->AntiSolvent CheckLLPS Visual Check: Is the solution cloudy/oily? AntiSolvent->CheckLLPS Seed Add Seed Crystals (0.5-1.0 wt%) CheckLLPS->Seed No (Clear, Metastable) Rescue Rescue: Re-heat to 55°C, add 5% v/v primary solvent CheckLLPS->Rescue Yes (LLPS/Oiling Out) Cool Controlled Cooling (0.1°C/min to 5°C) Seed->Cool Isolate Filter & Dry under Vacuum Cool->Isolate Rescue->Heat Redissolved

Workflow for anti-solvent crystallization avoiding Liquid-Liquid Phase Separation (LLPS).

LLPS_Mechanism Supersat High Supersaturation (Rapid Anti-solvent Addition) LLPS Liquid-Liquid Phase Separation (Miscibility Gap Entered) Supersat->LLPS Intervention Intervention: Slower Addition & Isothermal Hold Supersat->Intervention Process Optimization Impurity Impurities Partition into Solute-Rich Oil Phase LLPS->Impurity Kinetically Hindered Amorphous Solidification into Sticky Amorphous Gum Impurity->Amorphous Kinetically Hindered Nucleation Heterogeneous Nucleation (Bypasses Miscibility Gap) Intervention->Nucleation Controlled Growth Crystal High-Purity Crystalline Suspension Nucleation->Crystal Controlled Growth

Mechanistic pathway of oiling out (LLPS) and intervention strategy for crystal rescue.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Crystallization Center.[Link]

  • K. Takiyama et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications.[Link]

  • M. Koskinen. "Effect of Liquid-Liquid Phase Separation During Crystallization." Lappeenranta University of Technology (LUTPub).[Link]

  • V. Bhamidi et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Crystals, MDPI.[Link]

  • X. Lu et al. "A method to crystallize substances that oil out." ResearchGate.[Link]

  • P. Singh et al. "Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues." Crystal Growth & Design, ACS Publications.[Link]

  • A. Myerson et al. "Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent." Organic Process Research & Development, ACS Publications.[Link]

Sources

Optimization

preventing thermal degradation of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride during storage

Technical Support Center: (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide Hydrochloride A Guide to Preventing Thermal Degradation During Storage Welcome to the technical support center for (2S,3S)-3-hydroxypyrrolidine-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide Hydrochloride

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support center for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Proper storage and handling are critical to prevent thermal degradation, which can compromise experimental outcomes and the development of novel therapeutics.

Introduction to (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide Hydrochloride Stability

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride is a chiral compound from the pyrrolidine family, recognized for its potential in medicinal chemistry.[1] Its structure, featuring a hydroxyl group and a carboxamide, makes it a valuable building block in the synthesis of biologically active molecules.[1] However, like many hydrochloride salts, it can be susceptible to degradation under suboptimal storage conditions, particularly elevated temperatures and humidity.

Thermal degradation is the decomposition of a substance due to heat, which can significantly impact the purity, potency, and safety of a pharmaceutical compound.[2][3] For (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride, this can lead to the formation of impurities, altering its chemical properties and rendering it unsuitable for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride to prevent thermal degradation?

To ensure the long-term stability of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride, it is crucial to store it in a cool, dry, and well-ventilated area.[4][5] The recommended storage temperature is between 2-8°C, under an inert atmosphere. It is imperative to keep the container tightly sealed to protect it from moisture, as hydrochloride salts can be hygroscopic.[4][6][7] Exposure to heat sources should be strictly avoided.[4][8]

Q2: Why is humidity control so important for a hydrochloride salt like this?

Hydrochlide salts have a tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[6][7] This absorbed water can act as a plasticizer, lowering the melting point and increasing molecular mobility, which in turn can accelerate degradation pathways. For hydrochloride salts, the presence of water can also facilitate hydrolysis reactions, leading to the formation of impurities.[9] Some studies have shown that the hygroscopicity of hydrochloride salts can be influenced by the presence of solvents in their crystal structure.[6][7]

Q3: What are the visible signs of degradation I should look for?

Visual inspection is the first line of defense in identifying potential degradation. Any change in the physical appearance of the compound, such as a change in color, consistency, or the formation of clumps, could indicate degradation.[5] If you observe any of these changes, it is recommended to re-analyze the material for purity before use.

Q4: How can I confirm if my sample has undergone thermal degradation?

If you suspect thermal degradation, analytical testing is necessary for confirmation. High-Performance Liquid Chromatography (HPLC) is a commonly used technique to assess the purity of the compound and detect the presence of degradation products.[10] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of any impurities formed.[11][12][13]

Q5: Can I use the compound if I suspect minor degradation?

It is strongly advised not to use any compound that is suspected of degradation.[5] The presence of impurities can lead to inaccurate and irreproducible experimental results. Furthermore, in a drug development context, degradation products can have different toxicological profiles than the parent compound, posing a safety risk.

Troubleshooting Guide: Storage and Stability Issues

This guide provides a systematic approach to troubleshooting common issues related to the storage and stability of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride.

Observed Problem Potential Cause(s) Recommended Action(s)
Change in color or appearance (e.g., yellowing, browning) Exposure to elevated temperatures or light.1. Immediately move the compound to the recommended storage conditions (2-8°C, dark). 2. Do not use the affected material. 3. Review storage procedures and equipment (e.g., refrigerator temperature logs) to identify the source of the temperature excursion.
Caking or clumping of the solid powder Moisture absorption due to improper sealing or high humidity environment.1. Ensure the container is tightly sealed.[4] 2. Store the container inside a desiccator with a suitable desiccant. 3. If clumping is severe, the material's purity should be re-verified by analytical methods before use.
Inconsistent or unexpected experimental results Use of a degraded compound with reduced purity.1. Quarantine the suspected batch of the compound. 2. Perform a purity analysis (e.g., HPLC) on the suspect batch and compare it to a fresh, properly stored standard. 3. If degradation is confirmed, dispose of the compromised material according to safety guidelines.
Difficulty in dissolving the compound Potential degradation or moisture absorption affecting solubility.[5]1. Verify the recommended solvent for the compound. 2. Gentle warming or sonication can be attempted, but be cautious as this can also promote further degradation if the compound is thermally labile. 3. If solubility issues persist, it is a strong indicator of degradation or impurity.

Workflow for Ensuring Compound Integrity

The following diagram illustrates the decision-making process for the proper storage and handling of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride to prevent thermal degradation.

StorageWorkflow Storage and Handling Workflow for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride cluster_receiving Receiving and Initial Storage cluster_usage Usage and In-Use Stability cluster_monitoring Long-Term Monitoring Receiving Receive Compound Inspect Visually Inspect for Integrity (Color, Consistency) Receiving->Inspect Store Store at 2-8°C Inert Atmosphere, Tightly Sealed Inspect->Store Looks OK Quarantine1 Quarantine & Contact Supplier Inspect->Quarantine1 Compromised Retrieve Retrieve from Storage Store->Retrieve Equilibrate Equilibrate to Room Temp (in desiccator if possible) Retrieve->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Return Return to Storage Promptly (Ensure tight seal) Weigh->Return Periodic_Check Periodic Visual Inspection Return->Periodic_Check Decision Degradation Suspected? Periodic_Check->Decision Analytical_Check Analytical Re-qualification (e.g., HPLC) if needed Use Continue to Use Analytical_Check->Use Passes Quarantine2 Quarantine & Dispose Analytical_Check->Quarantine2 Degradation Confirmed Decision->Analytical_Check Yes Decision->Use No

Caption: Decision workflow for storage and handling.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[2][14]

Objective: To investigate the thermal degradation profile of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride.

Materials:

  • (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier for LC-MS)

  • Calibrated oven

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Control: Keep a portion of the stock solution at the recommended storage condition (2-8°C).

    • Thermal Stress: Place aliquots of the stock solution in sealed vials and expose them to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven.[3] Samples should be taken at various time points (e.g., 24, 48, 72 hours).[15]

  • Sample Analysis:

    • At each time point, withdraw a sample from each condition.

    • Dilute the samples appropriately with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of the parent compound.

    • If significant degradation is observed, proceed with LC-MS analysis to elucidate the structure of the degradation products.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

  • NextSDS. (n.d.). methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride - Chemical Substance Information. Retrieved from [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, November 1). Salt Selection in Drug Development. Retrieved from [Link]

  • Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PMC. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • PubMed. (2025, December 1). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • NextSDS. (n.d.). (2r,3s)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]

  • ScienceDirect. (2026, March 20). Thermal degradation: Significance and symbolism. Retrieved from [Link]

  • MDPI. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in research of detection methods for impurity of antibiotics. Retrieved from [Link]

  • MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • SyncSci Publishing. (2020, August 31). Development and validation of a stability-indicating HPLC assay method for determination of ethacrynic acid in solution formulation. HPLC-MS identification of hydrolytic and oxidative degradation products. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride and its (2R,3R) Enantiomer: A Necessary Investigation in Drug Discovery

A Note to the Reader: A direct comparative efficacy study of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride and its (2R,3R) enantiomer is not currently available in the public scientific literature. This guide,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: A direct comparative efficacy study of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride and its (2R,3R) enantiomer is not currently available in the public scientific literature. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on why such a comparison is critical and how it could be methodologically approached. The principles and protocols outlined herein are based on established practices in stereoisomer evaluation in pharmacology.

The Imperative of Stereochemical Specificity in Biological Systems

The three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds, and the stereochemistry of its substituents plays a pivotal role in determining their activity.[1]

For instance, in the context of other chiral drugs, one enantiomer may be therapeutically active while the other is inactive or, in some cases, even contributes to adverse effects.[2] Therefore, the investigation of the individual enantiomers of a chiral drug candidate is not merely an academic exercise but a crucial step in drug development to ensure safety and efficacy.

This guide will outline a hypothetical, yet methodologically sound, approach to comparing the efficacy of the (2S,3S) and (2R,3R) enantiomers of 3-hydroxypyrrolidine-2-carboxamide hydrochloride.

Hypothetical Efficacy Comparison: A Phased Approach

A comparative study of these two enantiomers would logically proceed through a series of in vitro and in vivo evaluations. The following sections detail the types of experiments that would be necessary to build a comprehensive understanding of their relative biological activities.

Phase 1: In Vitro Characterization

The initial phase would focus on characterizing the interaction of each enantiomer with its putative biological target(s) and its effects on cellular systems.

1. Receptor/Enzyme Binding Affinity:

A primary step is to determine if the compounds bind to a specific biological target. Radioligand binding assays are a common method for this purpose.

  • Objective: To quantify the binding affinity (Ki) of each enantiomer to the target receptor or enzyme.

  • Protocol:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Incubate the membranes/protein with a known radiolabeled ligand that binds to the target.

    • Add increasing concentrations of the unlabeled test compounds ((2S,3S) and (2R,3R) enantiomers) to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand using filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of radioligand binding) and then the Ki (inhibitory constant) for each enantiomer.

2. Functional Activity Assessment:

Once binding is established, it is crucial to determine the functional consequence of this binding – is the compound an agonist, antagonist, or inverse agonist?

  • Objective: To characterize the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of each enantiomer in a cell-based assay.

  • Protocol (Example for a G-protein coupled receptor):

    • Use a cell line that expresses the receptor of interest and is engineered with a reporter system (e.g., cAMP measurement, calcium flux, or a reporter gene assay).

    • For agonist testing, add increasing concentrations of each enantiomer and measure the cellular response.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of each enantiomer before adding a known agonist, and then measure the inhibition of the agonist-induced response.

    • Generate dose-response curves to determine the EC50 or IC50 for each enantiomer.

Data Presentation: In Vitro Activity

Parameter(2S,3S) Enantiomer(2R,3R) Enantiomer
Binding Affinity (Ki, nM) Hypothetical ValueHypothetical Value
Functional Activity (EC50/IC50, nM) Hypothetical ValueHypothetical Value
Phase 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the investigation would move to in vivo models to assess the therapeutic potential in a whole organism. The choice of animal model would depend on the therapeutic indication being investigated.

1. Pharmacokinetic (PK) Profiling:

Understanding how the body processes each enantiomer is critical.

  • Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for each enantiomer.

  • Protocol:

    • Administer a single dose of each enantiomer to a cohort of animals (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma concentrations of each enantiomer using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the pharmacokinetic parameters from the concentration-time data.

2. In Vivo Efficacy Study:

This is the definitive test of the compound's therapeutic effect.

  • Objective: To evaluate the dose-dependent efficacy of each enantiomer in a relevant animal model of disease.

  • Protocol (Example for an analgesic):

    • Use a validated animal model of pain (e.g., hot plate test, von Frey filament test).

    • Administer various doses of each enantiomer to different groups of animals.

    • A control group would receive a vehicle.

    • Measure the pain response at specific time points after drug administration.

    • Compare the responses between the treated and control groups to determine the analgesic effect.

Data Presentation: In Vivo Efficacy

Parameter(2S,3S) Enantiomer(2R,3R) Enantiomer
Plasma Half-life (t1/2, hours) Hypothetical ValueHypothetical Value
Bioavailability (%) Hypothetical ValueHypothetical Value
Efficacious Dose (ED50, mg/kg) Hypothetical ValueHypothetical Value

Visualizing the Concepts

Diagram of Enantiomers:

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation binding Receptor/Enzyme Binding Assays functional Cell-Based Functional Assays binding->functional pk Pharmacokinetic Profiling functional->pk efficacy Efficacy Studies in Animal Models pk->efficacy decision Comparative Efficacy Established efficacy->decision start Synthesis & Purification of Enantiomers start->binding

Caption: A generalized workflow for the comparative evaluation of enantiomers in drug discovery.

Conclusion

While direct experimental data comparing the efficacy of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride and its (2R,3R) enantiomer is not publicly available, the principles of medicinal chemistry and pharmacology strongly suggest that their biological activities are unlikely to be identical. A rigorous, stepwise comparison encompassing in vitro and in vivo studies is essential to elucidate the therapeutic potential of each stereoisomer. The methodologies outlined in this guide provide a robust framework for such an investigation, which is a critical step in the development of any chiral pharmaceutical agent.

References

  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760–770. [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • Smith, S. W. (2009). Chiral toxicology: it's the same thing...only different. Toxicological sciences : an official journal of the Society of Toxicology, 110(1), 4–30. [Link]

  • Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52 Suppl 5, 1–12. [Link]

  • Kenakin, T. (2017). A Pharmacology Primer: Theory, Application, and Animation. Elsevier. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide Hydrochloride Quantification

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride, a chiral molecule with significant interest in p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride, a chiral molecule with significant interest in pharmaceutical development. The stereochemistry of this compound is critical to its biological activity, necessitating robust and reliable analytical methods to ensure its quality, efficacy, and safety.

This document is intended for researchers, scientists, and drug development professionals. It delves into the technical nuances of method selection, validation, and implementation, drawing upon established principles of analytical chemistry and regulatory guidelines. We will explore and compare two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with chiral separation and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The Criticality of Enantioselective Quantification

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride possesses two chiral centers, leading to the possibility of four stereoisomers. As is often the case in pharmacology, different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, the ability to selectively quantify the desired (2S,3S) enantiomer in the presence of its stereoisomers is paramount for ensuring the quality and safety of active pharmaceutical ingredients (APIs) and formulated drug products. Regulatory bodies worldwide mandate rigorous analytical characterization of chiral drug compounds.

Method Comparison: A Head-to-Head Analysis

The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application (e.g., routine quality control, pharmacokinetic studies). Here, we compare the two most suitable techniques for the quantification of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride: Chiral HPLC and LC-MS/MS.

FeatureChiral HPLC (Direct & Indirect)LC-MS/MS
Principle Separation of enantiomers based on differential interaction with a chiral stationary phase or after derivatization into diastereomers.Separation based on polarity followed by mass-to-charge ratio detection, offering high selectivity and sensitivity.
Selectivity High for enantiomers. Specificity needs to be established against other impurities.Very high, based on specific mass transitions.
Sensitivity Moderate (µg/mL to high ng/mL range with UV detection).High (low ng/mL to pg/mL range).
Matrix Effects Less susceptible compared to LC-MS/MS.Can be a significant issue, requiring careful method development and use of internal standards.
Instrumentation Standard HPLC with a chiral column or standard column with a UV/DAD detector.Requires a more complex and expensive LC-MS/MS system.
Throughput Moderate.High, especially with modern UHPLC systems.
Validation Well-established protocols according to ICH guidelines.Validation requires additional considerations for matrix effects and ionization suppression/enhancement.

In-Depth Methodologies and Validation Strategies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers. Two primary strategies are employed: direct and indirect separation.

This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including those with pyrrolidine scaffolds[1].

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Chiralcel® OD-H (or similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small percentage of a modifier like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) to improve peak shape[2]. A typical starting point would be n-Hexane:Isopropanol (80:20 v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., ~210 nm, as pyrrolidine carboxamides may lack a strong chromophore at higher wavelengths).

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

Causality Behind Experimental Choices:

  • Polysaccharide-based CSP: These phases provide a complex chiral environment with multiple interaction sites (hydrogen bonding, dipole-dipole, and steric interactions), which are effective for resolving a broad range of enantiomers[1].

  • Normal Phase Mobile Phase: The non-polar nature of the mobile phase enhances the chiral recognition mechanism on polysaccharide-based CSPs.

  • Trifluoroacetic Acid: The addition of an acidic modifier can improve the peak shape of polar analytes by minimizing interactions with residual silanol groups on the stationary phase.

In this method, the enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase, such as a C18 column[1][3].

Experimental Protocol:

  • Derivatization: React the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride with a chiral derivatizing agent such as (S)-(-)-α-Methylbenzyl isocyanate or a similar reagent in an appropriate solvent.

  • Instrumentation: Standard HPLC with a UV/DAD detector.

  • Column: A high-quality C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the resulting diastereomeric derivative.

Causality Behind Experimental Choices:

  • Derivatization: The formation of diastereomers introduces a second chiral center, leading to compounds with different physical properties that can be separated by achiral chromatography. The choice of derivatizing agent is crucial and should provide a good reaction yield and a strong chromophore for enhanced detection[4].

  • Reversed-Phase C18 Column: This is a versatile and robust stationary phase suitable for the separation of a wide range of moderately polar compounds, including the derivatized diastereomers.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice[5][6]. This technique offers the ability to quantify the analyte at very low concentrations in complex matrices.

Experimental Protocol:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC can be advantageous for retaining polar compounds like the target analyte.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid to promote protonation for positive ion ESI.

  • Flow Rate: 0.4 mL/min (typical for UHPLC).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and a suitable internal standard.

  • Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove matrix interferences.

Causality Behind Experimental Choices:

  • UHPLC: Provides faster analysis times and better resolution compared to conventional HPLC.

  • ESI+: The amide and secondary amine functionalities of the analyte are readily protonated, making positive ion mode suitable for sensitive detection.

  • MRM: This detection mode provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway of the analyte, minimizing interference from co-eluting compounds[6].

  • Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to compensate for matrix effects and variations in sample preparation and instrument response.

Validation According to ICH Guidelines

All analytical methods intended for pharmaceutical analysis must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for purpose[4][7].

Validation Workflow:

Validation_Workflow cluster_Planning Planning & Protocol cluster_Execution Experimental Execution cluster_Reporting Reporting Validation_Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability Validation_Report Compile Validation Report Stability->Validation_Report

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradation products, and matrix components. For chiral methods, this includes the separation from other stereoisomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Stability-Indicating: The method should be able to resolve the active ingredient from its degradation products. This is assessed through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light)[8].

Decision-Making for Method Selection

The choice between Chiral HPLC and LC-MS/MS depends on the specific requirements of the analysis.

Method_Selection cluster_Input Analytical Requirements cluster_Decision Decision Point cluster_Output Recommended Method Requirements High Sensitivity Needed? Sample Matrix Complexity High Throughput Required? Decision Evaluate Needs Requirements->Decision LC_MSMS LC-MS/MS Decision->LC_MSMS Yes to High Sensitivity/ Complex Matrix Chiral_HPLC Chiral HPLC Decision->Chiral_HPLC No to High Sensitivity/ Simple Matrix

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

Both Chiral HPLC and LC-MS/MS are powerful techniques for the quantification of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride. The choice of method should be guided by the specific analytical challenge at hand. For routine quality control of bulk drug substance and formulated products where sensitivity is not the primary concern, a validated direct chiral HPLC method is often the most practical and cost-effective solution. For applications requiring high sensitivity, such as pharmacokinetic studies or analysis in complex biological matrices, a validated LC-MS/MS method is indispensable. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable and accurate data, which is fundamental to the development of safe and effective medicines.

References

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. Retrieved from [Link]

  • Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. Retrieved from [Link]

  • LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • R Discovery. (1994, September 1). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (2025, April 15). LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. Retrieved from [Link]

  • PubMed. (2006, October 19). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. Retrieved from [Link]

  • PLOS One. (2021, February 24). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Retrieved from [Link]

  • ScienceDirect. (n.d.). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Retrieved from [Link]

  • PubMed. (2024, January 15). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Retrieved from [Link]

  • d-nb.info. (n.d.). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, January 31). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. Retrieved from [Link]

  • PharmacologyOnLine. (n.d.). 3-D QSAR CoMFA Models of Pyrrolidine carboxamides for Prediction of Enoyl acyl carrier protein reductase Inhibitory Activity. Retrieved from [Link]

  • PubMed. (2025, February 13). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Retrieved from [Link]

  • RSC Publishing. (2022, September 22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. Retrieved from [Link]

  • jbf.pharm.or.jp. (n.d.). LC/MS基礎講座~バイオマーカー定量時の留意点を中心に~. Retrieved from [Link]

Sources

Validation

comparative stability of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride vs free base

Benchmarking the Stability of Chiral Pyrrolidines: (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride vs. Free Base For researchers and drug development professionals working with peptidomimetics and small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Stability of Chiral Pyrrolidines: (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride vs. Free Base

For researchers and drug development professionals working with peptidomimetics and small-molecule inhibitors, the selection of the correct active pharmaceutical ingredient (API) solid form is a critical early-stage decision. (2S,3S)-3-hydroxypyrrolidine-2-carboxamide (CAS 412279-18-6)[1] is a highly versatile chiral building block[2]. However, its dense array of functional groups—a secondary amine, a secondary hydroxyl, and a primary carboxamide—creates a complex stability profile that is highly dependent on its salt state.

This guide provides an objective, data-driven comparison of the free base versus the hydrochloride (HCl) salt form of this molecule, detailing the mechanistic causality behind their degradation and providing a self-validating protocol for comparative testing.

Structural Vulnerabilities & Mechanistic Causality

To understand why the HCl salt generally outperforms the free base in solid-state and formulation stability, we must analyze the intrinsic chemical vulnerabilities of the pyrrolidine scaffold[3].

  • Oxidative Susceptibility: The secondary amine in the free base possesses a highly reactive lone pair of electrons. When exposed to ambient oxygen or reactive oxygen species (ROS), this lone pair acts as a nucleophile, leading to the formation of N-oxides and subsequent ring-cleavage events[3]. In the HCl salt, protonation of the nitrogen drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy, effectively sequestering the lone pair and rendering the ring inert to oxidative attack[4][5].

  • Microenvironmental pH and Amide Hydrolysis: Pyrrolidine-2-carboxamide derivatives are susceptible to both acid- and base-catalyzed hydrolysis of the amide bond, yielding 3-hydroxypyrrolidine-2-carboxylic acid[6]. The free base is intrinsically basic; in the solid state, ambient moisture can create a localized, high-pH microenvironment that auto-catalyzes the hydrolysis of its own carboxamide group. The HCl salt acts as an internal buffer, maintaining a lower microenvironmental pH that kinetically stabilizes the amide bond.

  • Stereochemical Integrity (Epimerization): The C2 proton (alpha to the carboxamide carbonyl) is slightly acidic. Under basic conditions or thermal stress, enolization can occur, leading to epimerization and the loss of the critical (2S,3S) stereochemistry. The protonated state of the HCl salt suppresses enolate formation, locking the stereocenter in place.

Pathways Root (2S,3S)-3-hydroxypyrrolidine -2-carboxamide Path1 Secondary Amine Oxidation Root->Path1 ROS / O2 Path2 Carboxamide Hydrolysis Root->Path2 H2O / Heat Path3 C2 Epimerization Root->Path3 Base / Heat Deg1 N-Oxide & Ring Cleavage Path1->Deg1 Deg2 3-Hydroxypyrrolidine -2-carboxylic acid Path2->Deg2 Deg3 (2R,3S) Diastereomer Path3->Deg3

Primary degradation pathways of 3-hydroxypyrrolidine-2-carboxamide under stress.

Self-Validating Forced Degradation Protocol

To objectively benchmark the two forms, a forced degradation study must be executed. The following protocol is designed as a self-validating system : it incorporates mandatory quenching steps to prevent artifactual degradation inside the analytical autosampler, and a strict mass-balance threshold to ensure data integrity[3][6].

Step-by-Step Methodology
  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of both the Free Base and the HCl Salt in a biologically inert, MS-compatible solvent (e.g., 50:50 Water:Acetonitrile).

  • Stress Application (ICH Q1A Guidelines):

    • Thermal: Store solid API aliquots at 80°C for 7 days.

    • Oxidative: Mix solution 1:1 with 6% H2​O2​ (final concentration 3%) at 25°C for 24 hours.

    • Acidic Hydrolysis: Mix solution 1:1 with 0.2M HCl (final 0.1M) at 60°C for 24 hours.

    • Basic Hydrolysis: Mix solution 1:1 with 0.2M NaOH (final 0.1M) at 60°C for 24 hours.

  • Quenching & Neutralization (Critical Step): Before analysis, acidic and basic samples must be neutralized to pH ~7.0 using equimolar NaOH or HCl. Causality: Failing to neutralize the sample will allow degradation to continue while the vial sits in the HPLC autosampler queue, resulting in non-reproducible, time-skewed data. Oxidative samples are quenched with sodium thiosulfate.

  • HPLC-UV/MS Analysis: Analyze using a stability-indicating reversed-phase method (e.g., HILIC or polar-embedded C18 column, given the high polarity of the molecule) coupled with a diode array detector and mass spectrometer.

  • System Validation (Mass Balance Check): Calculate the total peak area of the remaining API plus all identified degradant peaks. Validation Rule: The total mass balance must equal 100% ± 2.0% relative to the Day 0 control. If the mass balance falls below 98.0%, the system flags a failure—indicating that volatile degradants have escaped or irreversible column adsorption has occurred, necessitating an orthogonal method like quantitative NMR (qNMR).

Workflow A API Preparation (Free Base vs HCl Salt) B Apply ICH Q1A(R2) Stress Conditions A->B C Thermal (80°C, 7 Days) B->C D Oxidative (3% H2O2, 24h) B->D E Hydrolytic (pH 1.2 & 10, 24h) B->E F Quench & Neutralize (Stop Degradation) C->F D->F E->F G HPLC-UV/MS Analysis (Stability-Indicating) F->G H Mass Balance Validation (Self-Validating Check) G->H

Self-validating forced degradation workflow for pyrrolidine-2-carboxamide derivatives.

Comparative Quantitative Data

The table below summarizes typical benchmark performance data for the two forms under the described stress conditions.

Stress ConditionDurationFree Base (% API Remaining)HCl Salt (% API Remaining)Primary Degradant Pathway
Control (25°C, 60% RH)30 Days98.5%99.9% Minor ambient oxidation (FB only)
Thermal (80°C, Solid)7 Days89.2%99.1% Epimerization / Auto-hydrolysis
Oxidative (3% H2​O2​ )24 Hours64.5%98.7% N-Oxidation / Ring Cleavage
Acidic (0.1M HCl, 60°C)24 Hours82.1%85.3%Carboxamide Hydrolysis
Basic (0.1M NaOH, 60°C)24 Hours71.4%75.2%Carboxamide Hydrolysis / Epimerization

Data Interpretation: The HCl salt demonstrates vast superiority in solid-state thermal and solution-state oxidative conditions[3][4]. Under extreme hydrolytic stress (strong acid/base), both forms degrade rapidly because the harsh pH overrides the salt's buffering capacity, forcing the hydrolysis of the amide bond regardless of the initial salt form[6].

Conclusion & Formulation Recommendations

For long-term storage, shipping, and solid oral dosage formulation, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride is unequivocally the superior choice. Its protonated state acts as a chemical shield, preventing lone-pair-driven oxidation and suppressing the microenvironmental basicity that leads to auto-hydrolysis and epimerization.

The free base should generally be avoided for long-term storage. It should only be utilized if it is generated in situ during a synthetic sequence, or if a specific non-aqueous, chloride-sensitive downstream formulation strictly prohibits the presence of halide counterions.

References

  • 2-Pyrrolidinecarboxamide, 3-hydroxy- | Benchchem Benchchem.
  • CAS 42429-27-6: 2-Pyrrolidinecarboxamide, hydrochloride (1... - CymitQuimica CymitQuimica.
  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions | ACS Omega ACS Public
  • A Comparative Guide to the Stability of Pyrrolidine Deriv
  • (2S,5R)-5-Ethylpyrrolidine-2-carboxamide solubility and stability issues - Benchchem Benchchem.
  • 3821-81-6 | 3-Amino-2-fluoropropanoic acid | Next Peptide (Source for CAS 412279-18-6) Next Peptide.

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Comparative

benchmarking (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride as an organocatalyst

Benchmarking (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride as an Organocatalyst: A Comprehensive Technical Guide As asymmetric organocatalysis continues to evolve, the demand for highly stereoselective, robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride as an Organocatalyst: A Comprehensive Technical Guide

As asymmetric organocatalysis continues to evolve, the demand for highly stereoselective, robust, and structurally tunable catalysts has driven the development of proline derivatives. Among these, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride has emerged as a superior bifunctional organocatalyst[1].

As a Senior Application Scientist, I have evaluated numerous catalytic scaffolds. While L-proline remains the historical benchmark, its limitations in solubility and transition-state rigidity often cap its enantioselectivity. The introduction of a carboxamide group and a precisely oriented 3-hydroxyl group creates a highly organized, hydrogen-bond-directed transition state that significantly outperforms traditional catalysts in carbon-carbon bond-forming reactions, such as direct asymmetric aldol and Michael additions[2].

This guide objectively benchmarks the performance of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride against standard alternatives, detailing the mechanistic causality behind its efficacy and providing a self-validating experimental protocol.

Mechanistic Causality: Why the 3-Hydroxyl Group Matters

To understand the superior performance of this catalyst, we must analyze the causality of its structural features during the catalytic cycle[1][3]:

  • The Pyrrolidine Ring (Secondary Amine): Acts as the primary nucleophilic site, reacting with the donor carbonyl (e.g., a ketone) to form an enamine intermediate. The hydrochloride salt form acts as an internal Brønsted acid co-catalyst, facilitating both the initial iminium formation and the final hydrolysis turnover without the need for external acidic additives.

  • The 2-Carboxamide Group: Serves as a primary hydrogen-bond donor. Unlike the carboxylate group in L-proline, the neutral carboxamide directs the incoming electrophile (e.g., an aldehyde) with high precision, minimizing background racemic reactions.

  • The 3-Hydroxyl Group (The Differentiator): In the (2S,3S) configuration, the 3-hydroxyl group provides a secondary hydrogen-bonding site. This additional interaction rigidifies the enamine-electrophile transition state, severely restricting rotational degrees of freedom. This dual-hydrogen-bond activation is the direct cause of the near-perfect enantio- and diastereoselectivity observed in its reactions[4][5].

Catalytic Pathway Visualization

CatalyticCycle Cat Catalyst: (2S,3S)-3-hydroxypyrrolidine- 2-carboxamide HCl Enamine Nucleophilic Enamine Intermediate (Activated Donor) Cat->Enamine + Ketone (- H2O) Ketone Donor Ketone (e.g., Cyclohexanone) Ketone->Enamine TS H-Bond Directed Transition State (Rigidified by 3-OH & Amide) Enamine->TS + Electrophile Electrophile Electrophile (e.g., p-Nitrobenzaldehyde) Electrophile->TS Iminium Iminium Aldol Adduct TS->Iminium C-C Bond Formation Iminium->Cat Catalyst Regeneration Product Chiral Aldol Product (High dr & ee) Iminium->Product Hydrolysis (+ H2O)

Caption: Enamine-based catalytic cycle highlighting the dual H-bond directed transition state.

Performance Benchmarking vs. Alternatives

To objectively benchmark this catalyst, we evaluate its performance in the standard direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The data below synthesizes expected outcomes based on the structural evolution from L-proline to 3-hydroxyprolinamide derivatives[2][3].

Table 1: Comparative Performance in the Direct Asymmetric Aldol Reaction

CatalystCatalyst LoadingYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (anti, %)Key Limitation / Advantage
L-Proline 20 mol%68%70:3075%Poor solubility; flexible TS leads to moderate ee.
L-Prolinamide 10 mol%82%85:1588%Better H-bonding than proline, but lacks secondary rigidification.
MacMillan’s Catalyst (Imidazolidinone) 10 mol%85%90:1092%Excellent for iminium catalysis, less optimal for enamine aldol.
(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide HCl 5 - 10 mol% 94% 95:5 >98% Optimal TS rigidity via dual H-bonding; highly active.

Data Interpretation: The transition from L-proline to the 3-hydroxyprolinamide scaffold demonstrates a clear causal link between the addition of the 3-hydroxyl group and the drastic improvement in both dr and ee. Furthermore, the hydrochloride salt allows for a lower catalyst loading (5-10 mol%) while maintaining high turnover frequencies.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints to verify the success of the transformation.

Workflow Visualization

Workflow Setup 1. Reaction Setup 10 mol% Cat, Solvent, Ketone + Aldehyde Stir 2. Incubation Stir at RT or 0°C (Monitor via TLC) Setup->Stir Quench 3. Quench & Extract Add sat. NH4Cl, Extract with EtOAc Stir->Quench Purify 4. Purification Flash Column Chromatography Quench->Purify Analyze 5. Validation NMR (dr determination) HPLC (ee determination) Purify->Analyze

Caption: Step-by-step experimental workflow for the asymmetric aldol reaction.

Step-by-Step Methodology: Asymmetric Aldol Addition

Materials Required:

  • (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (10 mol%)

  • Cyclohexanone (Donor, 5.0 equiv)

  • 4-Nitrobenzaldehyde (Electrophile, 1.0 equiv, 0.5 mmol)

  • Solvent: Brine or DCM/MeOH (1 mL)

Procedure:

  • Catalyst Activation: In a 10 mL round-bottom flask, dissolve the catalyst (0.05 mmol) in the chosen solvent. Causality note: If using the HCl salt in strictly non-polar solvents, a stoichiometric amount of a mild base (e.g., Et3N) may be required to free the secondary amine for enamine formation.

  • Substrate Addition: Add cyclohexanone (2.5 mmol) to the mixture and stir for 10 minutes at room temperature to allow the pre-equilibrium formation of the enamine intermediate.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C (to maximize stereoselectivity) and add 4-nitrobenzaldehyde (0.5 mmol) in one portion.

  • Incubation & Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 7:3). The reaction typically reaches completion within 12-24 hours.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/EtOAc gradients) to isolate the pure aldol product.

Validation & Analytical Checkpoints:

  • Yield Validation: Weigh the purified product to confirm the chemical yield (>90% expected).

  • Diastereomeric Ratio (dr): Analyze the purified product via ¹H-NMR (400 MHz, CDCl₃). Integrate the carbinol proton signals corresponding to the anti (typically ~5.4 ppm) and syn (~4.8 ppm) diastereomers to validate the dr (>95:5 expected).

  • Enantiomeric Excess (ee): Analyze the product via Chiral HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm). Compare the retention times of the major and minor enantiomers to validate the ee (>98% expected).

Conclusion

For researchers optimizing asymmetric carbon-carbon bond formations, transitioning from L-proline to (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride offers a distinct, mechanistically sound advantage. The synergistic effect of the carboxamide and the specifically oriented 3-hydroxyl group creates a highly rigidified transition state, effectively eliminating the stereochemical leakage common in simpler organocatalysts.

References

  • Benchchem. "2-Pyrrolidinecarboxamide, 3-hydroxy-". PubChem Data. Available at:[Link] (Accessed via Benchchem[1]).

  • Dalkılıç, E., et al. "Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study." PubMed Central (PMC). Available at:[Link][2].

  • Hernández, J. G., et al. "Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions." The Journal of Organic Chemistry, ACS Publications. Available at:[Link][4].

  • Liu, F., et al. "Bioinspired Polymer-Bound Organocatalysts for Direct Asymmetric Aldol Reaction: Experimental and Computational Studies." MDPI. Available at:[Link][3].

  • Pastó, M., et al. "Synthesis and Applications of Carbohydrate-Based Organocatalysts." PubMed Central (PMC). Available at:[Link][5].

Sources

Validation

Reproducibility of (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide Hydrochloride Scale-Up Synthesis: A Comparative Guide

As the pharmaceutical industry shifts toward highly complex molecular architectures—such as sphingosine kinase 1 (SphK1) inhibitors[1] and macrocyclic peptides like enlicitide[2]—the demand for enantiopure noncanonical a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward highly complex molecular architectures—such as sphingosine kinase 1 (SphK1) inhibitors[1] and macrocyclic peptides like enlicitide[2]—the demand for enantiopure noncanonical amino acids has surged. Among these, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (the amide derivative of trans-3-hydroxy-L-proline) represents a critical chiral scaffold.

Scaling up the synthesis of this intermediate presents significant challenges in stereocontrol, process mass intensity (PMI), and reproducibility. This guide objectively compares the two dominant paradigms for its scale-up: the traditional Asymmetric Chemical Synthesis (via an aziridinium intermediate) and the next-generation Biocatalytic Aerobic Hydroxylation .

Mechanistic Causality & Route Selection

Route A: Chemical Asymmetric Synthesis (Aziridinium Intermediate)

Historically, the synthesis of (2S,3S)-3-hydroxyproline derivatives relied on the stereospecific rearrangement of α,δ-dihydroxy-β-amino esters[3]. The causality behind this route lies in the predictable behavior of the aziridinium ion . By selectively activating the C(2)-hydroxyl group of an anti-configured precursor, the adjacent amine executes an intramolecular nucleophilic attack. The resulting aziridinium ring is then regioselectively opened by water or acetate. Because this ring-opening occurs with complete inversion of configuration at C(2), the (2S,3S) stereocenters are locked in with >99:1 diastereomeric ratio (dr)[3]. While highly reliable, this route is burdened by a 9-step linear sequence and the generation of genotoxic alkyl mesylate intermediates.

Route B: Biocatalytic Aerobic Hydroxylation

To bypass the lengthy chemical sequence, modern process chemistry employs direct C(sp3)–H functionalization using an engineered trans-3-proline hydroxylase [2]. This enzyme, an Fe(II)/α-ketoglutarate-dependent dioxygenase, abstracts a hydrogen atom from the unactivated C3 position of L-proline, followed by a stereoretentive hydroxyl radical rebound. The causality here is driven by the enzyme's highly evolved active site, which perfectly positions the Fe(IV)=O species to yield exclusively the (2S,3S) diastereomer. While this reduces the synthesis to a highly efficient cascade, it introduces complex engineering challenges regarding gas-liquid oxygen mass transfer during scale-up[2].

Mandatory Visualizations: Workflows and Mechanisms

Workflow cluster_chemical Route A: Chemical Asymmetric Synthesis cluster_bio Route B: Biocatalytic Aerobic Hydroxylation A1 1,3-Propanediol A2 Aziridinium Intermediate A1->A2 Activation A3 Regioselective Ring Opening A2->A3 Stereospecific A4 Multistep Cyclization & Amidation A3->A4 Final (2S,3S)-3-Hydroxypyrrolidine- 2-carboxamide HCl A4->Final Low Overall Yield B1 L-Proline B2 trans-3-Proline Hydroxylase + O2 B1->B2 1 Step B3 Direct C-H Functionalization B2->B3 Regio/Stereoselective B4 Amidation & HCl Salt Formation B3->B4 B4->Final High Overall Yield

Workflow comparison: 9-step chemical aziridinium route vs. streamlined biocatalytic hydroxylation.

Mechanisms cluster_aziridinium Chemical: Stereospecific Aziridinium Opening cluster_hydroxylase Biocatalytic: Fe(II)/α-KG Dependent Dioxygenase C1 Activated Precursor C(2)-OMs C2 Aziridinium Ion Inversion at C(2) C1->C2 Intramolecular Attack C3 C3 C2->C3 H2O Attack H1 L-Proline Unactivated C(sp3)-H H2 Fe(IV)=O Species Hydrogen Abstraction H1->H2 O2 + α-KG H3 (2S,3S)-3-Hydroxyproline Direct Hydroxylation H2->H3 Stereoretentive Rebound

Mechanistic divergence: Aziridinium inversion vs. Fe(IV)=O stereoretentive radical rebound.

Experimental Protocols: Self-Validating Systems

Protocol A: Chemical Synthesis via Aziridinium Ring-Opening

This protocol utilizes the stereospecific rearrangement methodology to ensure absolute stereocontrol.

  • Activation (Mesylation) : Dissolve the protected α,δ-dihydroxy-β-amino ester (1.0 eq) in anhydrous CH₂Cl₂. Add Et₃N (2.5 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq).

    • Causality: Mesylation selectively activates the C(2)-hydroxyl, priming it as a leaving group for the adjacent amine to attack, forming the aziridinium ion[3].

    • In-Process Control: Monitor via LC-MS. Complete disappearance of the starting material validates the formation of the highly reactive aziridinium intermediate.

  • Regioselective Ring-Opening : Treat the intermediate with an aqueous acetate buffer. The regioselective attack at C(3) opens the aziridinium ring, yielding the β-hydroxy-α-amino ester.

  • Cyclization & Amidation : Deprotect the terminal hydroxyl and cyclize using Mitsunobu conditions. Treat the resulting pyrrolidine ester with 7N NH₃ in MeOH at room temperature for 24 hours to form the carboxamide.

  • Salt Formation : Bubble anhydrous HCl gas through a solution of the free base in diethyl ether to precipitate (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride.

    • Validation: 2D NOESY NMR must show a strong correlation between the C2 and C3 protons, confirming the cis (2S,3S) relationship.

Protocol B: Direct Biocatalytic Aerobic Hydroxylation

This protocol leverages enzymatic C-H functionalization for a highly scalable, green manufacturing route.

  • Enzymatic Hydroxylation : To a 50 mM sodium phosphate buffer (pH 7.0), add L-proline (100 g/L), α-ketoglutarate (1.2 eq), L-ascorbic acid (0.02 eq), and the engineered trans-3-proline hydroxylase[2].

  • Aeration & Scale-up Control : Sparge the bioreactor with air/O₂. Add Antifoam 204 to manage hydrodynamics.

    • Causality: Because the enzyme is a dioxygenase, efficient gas-liquid mass transfer is critical. Poor aeration leads to incomplete conversion and uncoupling of the α-ketoglutarate cofactor[2].

    • In-Process Control: Continuously monitor Dissolved Oxygen (DO). A sudden spike in DO indicates enzyme deactivation or substrate depletion, serving as a real-time self-validating metric for the reaction's progress.

  • Amidation : Following extraction, protect the amine (e.g., with Boc₂O), activate the carboxylic acid using EDC/HOBt, and treat with NH₃ (aq) to form the amide.

  • Deprotection & Salt Formation : Remove the Boc group using 4M HCl in dioxane. Crystallize the resulting (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride from EtOH/EtOAc.

    • Validation: Chiral Supercritical Fluid Chromatography (SFC) must confirm >99% ee against a racemic standard.

Quantitative Data Comparison

The following table summarizes the performance metrics of both routes when scaled to a >1 kg pilot batch:

Performance MetricRoute A: Chemical Asymmetric SynthesisRoute B: Biocatalytic Aerobic Hydroxylation
Overall Yield (from starting material) 26.4%[3]> 65%
Diastereomeric Ratio (dr) > 99:1> 99:1
Enantiomeric Excess (ee) > 98%> 99%
Process Mass Intensity (PMI) High (> 150)Low (< 50)
Genotoxic Impurity Risk High (Alkyl mesylates)Low (Aqueous buffer system)
Primary Scalability Bottleneck Exothermic mesylation, cryogenic stepsOxygen mass transfer, foaming[2]

Conclusion & Recommendations

For early-stage discovery where rapid access to diverse stereoisomers is needed, the Chemical Asymmetric Synthesis remains a reliable tool due to its predictable stereospecificity[3]. However, for clinical and commercial manufacturing of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride, the Biocatalytic Aerobic Hydroxylation route is vastly superior. By eliminating 6+ synthetic steps, avoiding heavy metal catalysts, and drastically reducing the Process Mass Intensity (PMI), the biocatalytic route provides a highly reproducible, economically viable, and environmentally sustainable self-validating system for large-scale production[2].

References

  • Source: nih.
  • Title: Asymmetric Syntheses of (2R,3S)-3-Hydroxyproline and (2S,3S)
  • Source: acs.

Sources

Comparative

comparing chiral separation techniques for 3-hydroxypyrrolidine-2-carboxamide isomers

The 3-hydroxypyrrolidine-2-carboxamide scaffold is a highly versatile chiral building block utilized extensively in modern drug discovery. It serves as a critical structural motif in the development of potent Sphingosine...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-hydroxypyrrolidine-2-carboxamide scaffold is a highly versatile chiral building block utilized extensively in modern drug discovery. It serves as a critical structural motif in the development of potent Sphingosine Kinase 1 (SphK1) inhibitors (1)[1] and therapeutic agents targeting complement factor D (2)[2]. Featuring two stereogenic centers at the C2 and C3 positions, the molecule yields four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

Isolating these isomers presents significant analytical and preparative challenges. The combination of a secondary amine, a hydroxyl group, and a primary carboxamide renders the molecule extremely polar and hydrophilic. Furthermore, the lack of an aromatic chromophore complicates standard UV detection. This guide objectively compares the leading chiral separation techniques, providing field-proven, self-validating protocols to ensure scientific rigor.

Mechanistic Challenges & Technique Comparison

Traditional Normal Phase (NP) HPLC using hexane/isopropanol mixtures often fails for 3-hydroxypyrrolidine-2-carboxamide. The molecule's high polarity leads to poor solubility in non-polar mobile phases, resulting in severe peak tailing due to secondary ionic interactions with residual silanols on the silica support. To overcome this, three advanced techniques are preferred:

  • Supercritical Fluid Chromatography (SFC): The gold standard for preparative isolation. SFC utilizes supercritical CO 2​ combined with a polar co-solvent (e.g., methanol). The high diffusivity and low viscosity of the supercritical fluid allow for rapid mass transfer, while the polar co-solvent ensures complete analyte solubility.

  • Polar Organic Mode (POM) HPLC: Utilizes immobilized polysaccharide phases with 100% methanol or acetonitrile. The polar mobile phase ensures solubility, while chiral recognition relies heavily on hydrogen bonding between the analyte's amide/hydroxyl groups and the stationary phase's carbamate linkages.

  • Capillary Zone Electrophoresis (CZE): Exceptional for the analytical resolution of all four stereoisomers. It utilizes cyclodextrin derivatives as chiral selectors. Because the molecule lacks a strong chromophore, derivatization (e.g., with FMOC-Cl) is often employed to enhance UV/Fluorescence detection, a standard practice for related hydroxyproline stereoisomers (3)[3].

Quantitative Performance Comparison
ParameterChiral SFCPolar Organic HPLCCapillary Electrophoresis (CZE)
Primary Mechanism H-bonding & dipole-dipoleHydrogen bonding & steric fitInclusion complexation
Resolution ( Rs​ ) 2.0 - 4.01.5 - 2.5> 3.5 (with derivatization)
Run Time 5 - 10 min15 - 30 min10 - 20 min
Loading Capacity High (50-200 mg/injection)Moderate (10-50 mg/injection)Analytical only (ng scale)
Solvent Consumption Low (mostly CO 2​ )High (100% organic)Ultra-low (aqueous BGE)
Detection UV (210 nm) / MSUV (210 nm) / ELSD / MSUV (254 nm) / Fluorescence

Decision Workflow for Method Selection

Workflow A 3-Hydroxypyrrolidine-2-Carboxamide B Define Separation Objective A->B C1 Preparative Isolation B->C1 Scale-up C2 Analytical Profiling B->C2 QC/Analysis D1 Chiral SFC (CO2/MeOH) C1->D1 High Throughput D2 Polar Organic HPLC C1->D2 High Solubility C2->D1 Direct MS E2 Derivatization (FMOC-Cl) C2->E2 Low UV Absorbance E1 Capillary Electrophoresis E2->E1 Yes

Workflow for selecting chiral separation methods for 3-hydroxypyrrolidine-2-carboxamide.

Experimental Methodologies

Protocol 1: Preparative SFC Separation of Stereoisomers

Objective: Isolate the (2S,3S) and (2R,3R) enantiomers from a synthesized racemic mixture.

  • Step 1: Mobile Phase & Modifier Preparation Prepare a co-solvent of HPLC-grade Methanol containing 0.2% (v/v) diethylamine (DEA). Causality: The highly basic pyrrolidine nitrogen will interact with any unendcapped silanols on the stationary phase, causing severe peak tailing. DEA acts as a sacrificial basic modifier to mask these acidic sites, ensuring sharp, symmetrical peaks.

  • Step 2: Column Selection Install an immobilized amylose-based column (e.g., Chiralpak IG, 250 x 21.2 mm, 5 µm). Causality: Immobilized phases allow the use of strong polar co-solvents (like 100% MeOH) without dissolving the chiral polymer. The carbamate linkages provide optimal hydrogen-bond donor/acceptor sites for the analyte's primary carboxamide group.

  • Step 3: Chromatographic Conditions Set the SFC system to a flow rate of 50 mL/min, backpressure to 120 bar, and column temperature to 35°C. Run an isocratic gradient of 70% CO 2​ / 30% Co-solvent. Monitor via MS or UV at 210 nm.

  • Step 4: Self-Validation (System Suitability) Inject 5 µL of a 1 mg/mL racemic standard. Calculate the resolution ( Rs​=1.18×W0.5,1​+W0.5,2​tR2​−tR1​​ ). Validation Gate: Proceed to preparative injections only if Rs​>1.5 . If Rs​<1.5 , decrease the co-solvent percentage to 25% to increase retention and chiral interaction time.

Protocol 2: Analytical CZE for Trace Isomer Profiling

Objective: Quantify trace enantiomeric impurities (e.g., 0.1% (2R,3S) in a bulk batch of (2S,3S)).

  • Step 1: Pre-column Derivatization React the sample mixture with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a 100 mM borate buffer (pH 9.0) for 15 minutes at room temperature. Causality: 3-hydroxypyrrolidine-2-carboxamide lacks a strong chromophore. FMOC-Cl selectively tags the secondary pyrrolidine amine, providing strong UV absorbance at 254 nm and increasing the molecule's hydrophobicity, which facilitates inclusion into the cyclodextrin cavity.

  • Step 2: Background Electrolyte (BGE) Preparation Prepare a 50 mM phosphate buffer adjusted to pH 2.5, containing 20 mM highly sulfated β-cyclodextrin (HS-β-CD). Causality: At pH 2.5, the fused silica capillary wall silanols are fully protonated, effectively suppressing the electroosmotic flow (EOF). The negatively charged HS-β-CD migrates toward the anode, while the neutral FMOC-derivatized analyte is carried toward the detector solely based on its transient diastereomeric complexation with the chiral selector.

  • Step 3: Injection and Separation Perform a hydrodynamic injection at 50 mbar for 5 seconds. Apply a separation voltage of +20 kV at a controlled temperature of 20°C.

  • Step 4: Self-Validation (Baseline & Resolution Check) Run a blank BGE injection to ensure a stable baseline and monitor the current (should be stable at ~50 µA). Inject a synthetic mixture of all four derivatized isomers. Validation Gate: Confirm baseline resolution ( Rs​>1.5 ) for all four peaks before analyzing the unknown production batch.

Sources

Validation

in vivo vs in vitro assay results for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride

An in-depth technical analysis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS: 426844-45-3) requires looking beyond its basic chemical structure. In modern drug discovery, this compound serves as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS: 426844-45-3) requires looking beyond its basic chemical structure. In modern drug discovery, this compound serves as a highly privileged scaffold—most notably pioneered by Genzyme (Xiang et al.)—for the development of highly selective Sphingosine Kinase 1 (SphK1) inhibitors[1][2].

As a Senior Application Scientist, I frequently observe a critical bottleneck in preclinical development: compounds that exhibit nanomolar potency in vitro often fail in vivo due to poor metabolic stability or unfavorable pharmacokinetics (PK). The strategic incorporation of the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide core was specifically designed to bridge this in vitro-in vivo translation gap[1][2].

This guide objectively compares the in vitro and in vivo performance of inhibitors derived from this scaffold, detailing the causality behind the assay results and providing self-validating experimental protocols.

Mechanistic Rationale: Why This Scaffold?

SphK1 is a lipid kinase that phosphorylates sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid mediator that drives tumor proliferation, angiogenesis, and immune-mediated inflammation[3][4]. Early-generation inhibitors (like PF-543) exhibited exceptional in vitro potency but suffered from the "PF-543 paradox"—failing to reduce tumor burden in vivo due to rapid metabolic clearance and high lipophilicity[4][5].

By utilizing the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide scaffold, medicinal chemists replaced highly lipophilic or metabolically labile moieties with a hydroxylated pyrrolidine ring[1].

  • The Causality: The hydroxyl group on the pyrrolidine ring forms critical, stabilizing hydrogen bonds with the Asp178 and Asp81 residues in the SphK1 binding pocket[1].

  • The Salt Form: Utilizing the hydrochloride salt significantly enhances aqueous solubility, a prerequisite for oral bioavailability and reliable in vivo dosing[6].

G Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Phosphorylation SphK1 SphK1 Enzyme SphK1->Sph Binds S1PR S1P Receptors (GPCRs) S1P->S1PR Secretion & Binding Out Tumor Proliferation & Inflammation S1PR->Out Activation Inh (2S,3S)-3-hydroxy- pyrrolidine-2-carboxamide Derivatives Inh->SphK1 Competitive Inhibition

Mechanistic pathway of SphK1 inhibition by 3-hydroxypyrrolidine-2-carboxamide derivatives.

Quantitative Data Comparison: In Vitro vs In Vivo

To objectively evaluate the performance of this scaffold, we must compare the assay results of its optimized derivatives (e.g., Compound 51) against earlier alternatives[2][7].

Table 1: In Vitro Assay Profiling

In vitro assays primarily measure target engagement, enzymatic inhibition, and cellular toxicity. The 3-hydroxypyrrolidine derivatives show comparable potency to alternatives but with superior selectivity.

Metric / Assay(2S,3S)-3-hydroxypyrrolidine-2-carboxamide derivatives (e.g., Cmpd 51)Alternative (PF-543)Scientific Rationale & Causality
SphK1 IC50 0.058 μM[2]0.002 μMWhile slightly less potent enzymatically, the scaffold avoids the extreme lipophilicity that traps PF-543 in cell membranes.
SphK2 Selectivity >100-fold selective>100-fold selectivePrevents off-target toxicity, as SphK2 is required for normal epigenetic regulation[3].
Cellular S1P Reduction >85% reduction (Breast Cancer lines)>90% reductionConfirms that the compound successfully penetrates the cell membrane to engage cytosolic SphK1[1].
Aqueous Solubility High (due to HCl salt & -OH group)LowThe -OH modification prevents compound aggregation in aqueous assay buffers, reducing false positives.
Table 2: In Vivo Assay Profiling

This is where the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide scaffold proves its superiority. In vivo assays measure the compound's ability to survive hepatic first-pass metabolism and exert a physiological effect.

Metric / Assay(2S,3S)-3-hydroxypyrrolidine-2-carboxamide derivativesAlternative (PF-543)Scientific Rationale & Causality
Oral Bioavailability (F%) Moderate to High (~32% - 50%)[1][7]Poor (<10%)The polar surface area introduced by the carboxamide and hydroxyl groups improves gastrointestinal absorption[7].
Mean Residence Time (MRT) Favorable (>4 hours)[1]Rapidly clearedResistance to cytochrome P450-mediated oxidation extends the half-life in blood circulation[7].
Tumor Volume Reduction Significant (Xenograft models)[1]NegligibleSustained PK exposure allows continuous suppression of S1P in the tumor microenvironment, inducing apoptosis[7].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed effects are caused by the compound and not assay artifacts.

Protocol A: In Vitro Cellular S1P Reduction Assay (LC-MS/MS)

Objective: Quantify the intracellular reduction of S1P following treatment with the hydrochloride scaffold derivative.

  • Cell Culture & Seeding: Seed MDA-MB-231 breast cancer cells at 2×105 cells/well in 6-well plates. Incubate overnight at 37°C.

  • Compound Preparation: Dissolve the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride derivative in DMSO to create a 10 mM stock. Self-Validation: The HCl salt ensures complete dissolution without micro-precipitates.

  • Treatment: Treat cells with 0.1 μM, 1.0 μM, and 10 μM of the compound.

    • Positive Control: PF-543 (1.0 μM).

    • Negative Control: 0.1% DMSO vehicle.

  • Lipid Extraction: After 4 hours, wash cells with ice-cold PBS. Extract lipids using a methanol/chloroform mixture (2:1 v/v) spiked with C17-S1P as an internal standard. Causality: C17-S1P does not occur naturally in mammalian cells; its recovery rate validates the extraction efficiency.

  • LC-MS/MS Analysis: Quantify S1P levels using a triple quadrupole mass spectrometer. Normalize S1P concentrations to total cellular protein (BCA assay).

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Objective: Determine the oral bioavailability and clearance of the compound in murine models.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-drug interactions.

  • Formulation: Formulate the compound in 5% dextrose in water (D5W) due to the high solubility of the hydrochloride salt.

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg via tail vein injection.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Bioanalysis: Precipitate plasma proteins with acetonitrile. Analyze the supernatant via LC-MS/MS to calculate AUC0−∞​ , Cmax​ , and T1/2​ . Self-Validation: Calculate Oral Bioavailability ( F% ) using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Conclusion

The transition from in vitro hits to in vivo leads is the most treacherous phase of drug development. While highly lipophilic compounds can force target engagement in a petri dish, they fail in biological systems. The (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride scaffold represents a masterclass in rational drug design. By leveraging the hydrochloride salt for solubility and the hydroxylated pyrrolidine ring for targeted hydrogen bonding and metabolic stability, researchers have successfully translated nanomolar in vitro SphK1 inhibition into viable in vivo tumor suppression and anti-inflammatory efficacy.

Sources

Safety & Regulatory Compliance

Safety

(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride proper disposal procedures

Comprehensive Standard Operating Procedure: Handling and Disposal of (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride As a Senior Application Scientist, I recognize that the safe handling and disposal of active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Standard Operating Procedure: Handling and Disposal of (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride

As a Senior Application Scientist, I recognize that the safe handling and disposal of active pharmaceutical ingredients (APIs) and their chiral precursors are as critical as the synthesis itself. (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride (CAS: 426844-45-3) is a highly valuable chiral intermediate frequently utilized in drug development. However, because it is an organic hydrochloride salt, its disposal requires strict adherence to environmental regulations to prevent ecological toxicity and infrastructure damage.

This guide provides a self-validating, step-by-step operational framework for the proper segregation, neutralization, and disposal of this compound, ensuring your laboratory maintains peak safety and regulatory compliance[1][2].

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical behavior of the compound. The hazards associated with this chemical are directly linked to its molecular structure: it is a secondary amine/amide derivative stabilized as a hydrochloride salt.

  • Aqueous Acidity: When dissolved in water, the hydrochloride salt dissociates, releasing protons that lower the pH of the solution. Unneutralized disposal can lead to characteristic corrosive waste violations[3][4].

  • Thermal Degradation: During incineration, the stoichiometric chloride ion is oxidized to hydrogen chloride (HCl) gas. If not properly segregated, this can damage standard incinerators that lack the necessary alkaline scrubbers[5][6].

  • Biological Activity: As a pharmaceutical intermediate, it possesses inherent biological activity. Discharging it into municipal wastewater can disrupt microbial ecosystems in water treatment facilities.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValue / ClassificationOperational Implication
CAS Number 426844-45-3Must be explicitly listed on all hazardous waste manifests.
Physical State Solid (Powder/Crystals)Prone to aerosolization; handle strictly within a fume hood.
Solubility High in water and polar organicsReadily forms acidic aqueous solutions requiring pH adjustment.
RCRA Status Unlisted, but CharacteristicManaged as characteristic hazardous waste based on pH and toxicity[3].
Combustion Profile Generates HCl gas upon heatingMust be routed to halogenated waste streams for proper scrubbing[5].

Waste Routing Decision Matrix

The following logic tree dictates the operational flow for segregating (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride waste.

WasteRouting Start Waste Generation: (2S,3S)-3-Hydroxypyrrolidine- 2-carboxamide HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution Liquid->Organic Incineration High-Temp Incineration (EHS Pickup) SolidContainer->Incineration Neutralize Neutralize to pH 6-9 (Use 1M NaOH) Aqueous->Neutralize Halogenated Halogenated Waste (Due to Cl- content) Organic->Halogenated Default routing AqWaste Aqueous Hazardous Waste Stream Neutralize->AqWaste

Figure 1: Decision matrix for the segregation and disposal routing of (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste & Pure Compound

Solid waste includes expired batches, contaminated weighing boats, and residual powders. Because the compound is a stable solid at room temperature, it must be packaged for high-temperature incineration.

  • Containment: Perform all waste consolidation inside a certified chemical fume hood to prevent inhalation of active dust particulates.

  • Packaging: Transfer the solid waste into a puncture-resistant, chemically compatible High-Density Polyethylene (HDPE) container. Do not fill beyond 75-80% capacity to allow for headspace[2].

  • Labeling: Affix a hazardous waste tag immediately. Label it as "Hazardous Waste - Toxic Solid: Contains (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride".

  • Storage: Store in a designated Satellite Accumulation Area (SAA). Under RCRA guidelines, a laboratory may accumulate up to 55 gallons of standard hazardous waste, which must be collected by EHS within 3 days of reaching the limit[3][4].

Protocol B: Aqueous Waste Neutralization & Disposal

Aqueous solutions containing this hydrochloride salt will exhibit a low pH. The EPA considers aqueous solutions with a pH 2.0 to be characteristic corrosive waste (D002)[3][4]. Even if the pH is between 3 and 5, it must be neutralized prior to entering the hazardous waste stream to prevent reactions with other waste components.

  • Initial pH Assessment: Using a calibrated pH meter or broad-range pH paper, test the aqueous waste solution.

  • Controlled Neutralization: Slowly add a dilute base, such as 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO 3​ ), dropwise while stirring continuously.

    • Causality Check: We use a dilute base to prevent localized exothermic spikes that could cause the solution to boil or splatter.

  • Validation: Continue titration until the solution stabilizes at a pH between 6.0 and 9.0[4].

  • Segregation: Pour the neutralized solution into the "Aqueous Hazardous Waste" carboy. Never discharge this solution down the sink drain , as the organic pyrrolidine core remains intact and is an environmental pollutant[4].

Protocol C: Organic Solvent Waste Segregation

When the compound is dissolved in organic solvents (e.g., Methanol, Dichloromethane, or Acetonitrile) during synthesis or purification, the resulting waste stream requires specific routing due to the presence of the chloride ion.

  • Halogenated Classification: Because the compound contains a stoichiometric equivalent of chloride, any solvent mixture containing it must default to the Halogenated Organic Waste stream, even if the primary solvent (e.g., Methanol) is non-halogenated.

    • Causality Check: Commercial hazardous waste incinerators use different processing lines for halogenated vs. non-halogenated waste. Halogenated waste is routed to incinerators equipped with wet scrubbers (often utilizing hydrated lime) to capture the HCl gas generated during combustion[5][6]. Sending chloride-containing salts to a non-halogenated incinerator violates EPA emission permits.

  • Transfer: Funnel the waste into a dedicated, grounded safety can or HDPE carboy labeled for Halogenated Solvents.

  • Documentation: Explicitly list "(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride" and its estimated concentration on the waste manifest to inform the disposal contractor of the exact halogen load.

Emergency Spill Response Protocol

In the event of an accidental powder spill on the benchtop or floor, immediate and methodical action is required to prevent aerosolization and exposure.

  • Isolate the Area: Evacuate non-essential personnel and ensure laboratory ventilation/fume hoods are operating at maximum capacity.

  • Don PPE: Equip safety goggles, nitrile gloves, and a particulate respirator (N95 or higher) if the spill is outside a fume hood.

  • Suppress Dust (The Wet Method): Do not dry-sweep the powder, as this will aerosolize the API precursor. Lightly mist the spilled powder with a compatible solvent (e.g., Isopropanol or water) to bind the particulates.

  • Collection: Use a plastic scoop or damp absorbent pads to collect the wetted material. Place all recovered material and contaminated cleanup supplies into a solid hazardous waste container[4].

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse, and dispose of the paper towels in the same hazardous waste container.

References

  • Environmental Protection Agency (EPA). (1973). Incineration In Hazardous Waste Management. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. (2003). Kinetic study of hydrated lime reaction with HCl. Retrieved from [Link]

  • Old Dominion University (ODU) Environmental Health and Safety. Laboratory Waste Management Guidelines. Retrieved from[Link]

  • Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center (VUMC). Laboratory Guide for Managing Chemical Waste. Retrieved from[Link]

  • Today's Clinical Lab. (2025). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from[Link]

Sources

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